5-Hexyn-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-5-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVQPQJPNZJTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180189 | |
| Record name | 5-Hexyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-28-9 | |
| Record name | 5-Hexyn-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexyn-2-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexyn-2-one | |
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| Record name | hex-5-yn-2-one | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Hexyn-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-hexyn-2-one, a valuable building block in organic synthesis. The document details a robust synthetic protocol based on the acetoacetic ester synthesis, outlines purification methods, and presents a thorough characterization profile using modern spectroscopic techniques.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the acetoacetic ester synthesis, a classic and reliable method for the preparation of ketones. This multi-step process involves the alkylation of ethyl acetoacetate with propargyl bromide, followed by hydrolysis and decarboxylation to yield the target compound.
Experimental Protocol: Acetoacetic Ester Synthesis of this compound
Step 1: Formation of the Enolate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add ethyl acetoacetate dropwise to the cooled solution with continuous stirring. The formation of the sodium salt of the ethyl acetoacetate enolate will occur.
Step 2: Alkylation with Propargyl Bromide
-
To the enolate solution, add propargyl bromide dropwise at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-3 hours to ensure complete alkylation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
Step 3: Hydrolysis and Decarboxylation
-
After cooling the reaction mixture, add an aqueous solution of sodium hydroxide to hydrolyze the ester.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute sulfuric acid. This will protonate the carboxylate and facilitate decarboxylation upon heating.
-
Gently heat the acidic solution. Carbon dioxide will evolve, and the β-keto acid will decarboxylate to form this compound.
Step 4: Work-up and Purification
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to obtain the final product.
| Parameter | Value |
| Starting Material | Ethyl acetoacetate |
| Alkylating Agent | Propargyl bromide |
| Base | Sodium ethoxide |
| Solvent | Absolute ethanol |
| Hydrolysis Agent | Sodium hydroxide |
| Acidification Agent | Sulfuric acid |
| Purification Method | Vacuum Distillation |
Table 1: Key Parameters for the Synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (≡C-H) | ~2.0 | Triplet | 1H |
| H-3 (-CH₂-C≡) | ~2.4 | Triplet of doublets | 2H |
| H-4 (-CH₂-C=O) | ~2.7 | Triplet | 2H |
| H-6 (CH₃-C=O) | ~2.2 | Singlet | 3H |
Table 2: Predicted ¹H NMR Data for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | ~70 |
| C-2 (-C≡) | ~83 |
| C-3 (-CH₂-) | ~18 |
| C-4 (-CH₂-) | ~43 |
| C-5 (C=O) | ~208 |
| C-6 (CH₃) | ~30 |
Table 3: Predicted ¹³C NMR Data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Terminal Alkyne (C≡C-H) | C-H stretch | ~3300 |
| Alkyne (C≡C) | C≡C stretch | ~2120 |
| Ketone (C=O) | C=O stretch | ~1715 |
| Alkane (C-H) | C-H stretch | ~2900-3000 |
Table 4: Predicted IR Absorption Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of this compound and provide information about its fragmentation pattern.
| m/z | Proposed Fragment |
| 96 | [M]⁺ (Molecular Ion) |
| 81 | [M - CH₃]⁺ |
| 55 | [M - CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound.
Caption: Logical workflow for the characterization of this compound.
Spectroscopic Profile of 5-Hexyn-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Hexyn-2-one (CAS No. 2550-28-9). Due to the limited availability of published experimental spectra for this specific molecule, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and spectral databases of related compounds. Detailed experimental protocols for obtaining such spectra are also provided, along with a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Mass spectrometry data is derived from experimental sources, while NMR and IR data are predicted based on the functional groups present in the molecule (a ketone and a terminal alkyne).
Table 1: Mass Spectrometry (MS) Data (Experimental)
| Property | Value |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| Major Fragment (m/z) | Description |
| 96 | Molecular Ion [M]⁺ |
| 81 | [M-CH₃]⁺ |
| 68 | [M-CO]⁺ or [M-C₂H₄]⁺ (McLafferty Rearrangement) |
| 53 | |
| 43 | [CH₃CO]⁺ (Base Peak) |
| 39 | [C₃H₃]⁺ (Propargyl cation) |
Table 2: ¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.20 | s | 3H | H-1 (CH₃-C=O) |
| ~2.75 | t, J = ~7 Hz | 2H | H-3 (-C(=O)-CH₂-) |
| ~2.45 | td, J = ~7, 2.5 Hz | 2H | H-4 (-CH₂-C≡) |
| ~2.00 | t, J = ~2.5 Hz | 1H | H-6 (≡C-H) |
Table 3: ¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Proton Decoupled
| Chemical Shift (δ, ppm) | Assignment |
| ~207 | C-2 (C=O) |
| ~83 | C-5 (-C≡CH) |
| ~69 | C-6 (≡C-H) |
| ~43 | C-3 (-CH₂-) |
| ~30 | C-1 (CH₃-) |
| ~18 | C-4 (-CH₂-) |
Table 4: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (Terminal Alkyne) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~2120 | Medium, Sharp | C≡C stretch (Terminal Alkyne) |
| ~1715 | Strong | C=O stretch (Ketone) |
| ~1420 | Medium | CH₂ bend |
| ~1360 | Medium | CH₃ bend |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of ketones and alkynes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity.
-
A standard proton pulse sequence is used to acquire the spectrum.
-
Sufficient scans are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A carbon pulse sequence with proton decoupling is used to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts of the peaks are referenced to the TMS signal.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The IR spectrum is acquired over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Electron Impact (EI) ionization is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the loss of an electron to form a molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
A Technical Guide to the Physicochemical Properties of 5-Hexyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexyn-2-one, also known as propargylacetone, is a bifunctional organic compound featuring both a ketone and a terminal alkyne group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, ensuring proper handling, reaction control, and purification. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to support laboratory investigations.
Core Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O | [1][2] |
| Molecular Weight | 96.13 g/mol | [3] |
| Boiling Point | 149.8 °C (at 760 mmHg) | [1][2] |
| Density | 0.886 g/cm³ | [1][2] |
| Refractive Index | 1.424 | [2] |
| Flash Point | 42.7 °C | [1][2] |
| Vapor Pressure | 3.95 mmHg (at 25 °C) | [1][2] |
| LogP (Octanol/Water) | 0.6 - 0.988 | [1][3] |
| Solubility | Limited solubility in water; Soluble in organic solvents such as ethyl acetate, acetone, and benzene. | [4] |
Spectral Data Analysis
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectral features.
¹H NMR Spectroscopy (Expected)
A ¹H NMR spectrum of this compound is expected to show four distinct signals:
-
A singlet around δ 2.1-2.2 ppm: corresponding to the three protons of the methyl group (CH₃) adjacent to the carbonyl group.
-
A triplet around δ 2.0-2.1 ppm: corresponding to the single proton of the terminal alkyne (≡C-H).
-
A triplet of doublets around δ 2.4-2.5 ppm: corresponding to the two protons on the carbon adjacent to the alkyne (C-CH₂-C≡).
-
A triplet around δ 2.7-2.8 ppm: corresponding to the two protons on the carbon adjacent to the carbonyl group (O=C-CH₂-C).
¹³C NMR Spectroscopy (Expected)
The ¹³C NMR spectrum is expected to display six signals, one for each unique carbon atom:
-
A signal around δ 207-209 ppm: for the carbonyl carbon (C=O).
-
A signal around δ 82-84 ppm: for the quaternary alkyne carbon (-C≡C-H).
-
A signal around δ 69-71 ppm: for the terminal alkyne carbon (-C≡C-H).
-
A signal around δ 42-44 ppm: for the carbon adjacent to the carbonyl group (-CH₂-C=O).
-
A signal around δ 29-31 ppm: for the methyl carbon (-C(=O)-CH₃).
-
A signal around δ 14-16 ppm: for the carbon adjacent to the alkyne group (-CH₂-C≡).
Infrared (IR) Spectroscopy (Expected)
The IR spectrum of this compound would be characterized by the following absorption bands:
-
A strong, sharp peak around 3300 cm⁻¹: due to the C-H stretch of the terminal alkyne.
-
A sharp, weak peak around 2120 cm⁻¹: corresponding to the C≡C triple bond stretch.
-
A strong, sharp peak around 1715 cm⁻¹: characteristic of the C=O stretch of the ketone.
-
Multiple peaks in the 2850-2960 cm⁻¹ region: for the C-H stretches of the methylene and methyl groups.
Experimental Protocols & Workflows
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
General Characterization Workflow
The overall process for characterizing a chemical sample like this compound involves a series of logical steps to determine its physical and spectral properties.
Caption: General workflow for the physicochemical characterization of a chemical compound.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
Methodology:
-
Place approximately 0.5 mL of this compound into a small test tube.
-
Add a small magnetic stir bar to the test tube.
-
Position the test tube in a heating block on a hot plate stirrer.
-
Clamp a thermometer so that the bulb is about 1 cm above the liquid's surface.
-
Gently heat the sample while stirring until it reaches a gentle reflux. A ring of condensing vapor should be visible on the test tube walls, level with the thermometer bulb.
-
Record the stable temperature at which the liquid is refluxing; this is the boiling point.
Caption: Workflow for determining the boiling point using the micro-reflux method.
Determination of Density
The density is determined by measuring the mass of a known volume of the liquid.
Methodology:
-
Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it.
-
Carefully add approximately 5-10 mL of this compound to the graduated cylinder.
-
Record the exact volume from the bottom of the meniscus.
-
Record the mass of the graduated cylinder and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
-
Density is calculated as mass divided by volume (g/mL).
Caption: Workflow for the determination of liquid density.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Methodology:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Place the NMR tube into a spinner and adjust its depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra (typically to the residual solvent peak or TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum.
-
Place a single drop of neat this compound directly onto the ATR crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups.
References
An In-depth Technical Guide to the Reactivity and Stability of 5-Hexyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hexyn-2-one is a versatile bifunctional molecule incorporating both a terminal alkyne and a ketone functional group. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols for its key reactions, quantitative data, and safety considerations.
Physicochemical Properties
This compound is a flammable liquid that can cause skin and eye irritation and may lead to respiratory irritation.[1] Proper personal protective equipment should be used when handling this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O | [2] |
| Molecular Weight | 96.13 g/mol | [2] |
| CAS Number | 2550-28-9 | [2] |
| Boiling Point | 149.8 °C at 760 mmHg | |
| Flash Point | 42.7 °C | |
| Density | 0.886 g/cm³ | |
| Refractive Index | 1.4366 | |
| Vapor Pressure | 3.95 mmHg at 25°C |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not fully available in search results | ||||
| ¹³C NMR | Chemical Shift (ppm) | |||
| Data not fully available in search results | ||||
| FTIR | Wavenumber (cm⁻¹) | Assignment | ||
| ~3300 | Terminal Alkyne C-H Stretch | |||
| ~2100 | C≡C Stretch | |||
| ~1715 | C=O Stretch | |||
| Mass Spectrometry | m/z | Fragmentation | ||
| 96 | Molecular Ion [M]⁺ | |||
| 81 | [M - CH₃]⁺ | |||
| 55 | ||||
| 43 | [CH₃CO]⁺ (Base Peak) |
Reactivity
The dual functionality of this compound allows for a rich and varied reactivity profile, enabling its use in a wide array of synthetic transformations.
Reactions at the Alkyne Terminus
The terminal alkyne of this compound is a key site for carbon-carbon bond formation and functional group interconversion.
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]
Experimental Protocol: General Procedure for Sonogashira Coupling of a Terminal Alkyne
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).[4]
-
Solvent and Base: Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., diisopropylamine, 7.0 eq).[4]
-
Addition of Alkyne: Add this compound (1.1 eq) to the reaction mixture.[4]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[4][5]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
The hydration of the terminal alkyne in this compound can be achieved through hydroboration-oxidation, which proceeds with anti-Markovnikov regioselectivity to yield an aldehyde.[6][7][8][9] The resulting product, 2,5-hexanedione, is a key intermediate for the synthesis of heterocyclic compounds. To prevent reaction at both pi bonds of the alkyne, a sterically hindered dialkylborane reagent such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is used.[8][9]
Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne
-
Hydroboration: To a solution of this compound in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere, add a solution of a dialkylborane (e.g., 9-BBN) at a controlled temperature.[8][9]
-
Oxidation: After the hydroboration is complete, add a solution of sodium hydroxide followed by the slow addition of hydrogen peroxide.[6][7]
-
Work-up and Purification: After the oxidation is complete, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting 2,5-hexanedione can be purified by distillation or chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Quantum Chemical Blueprint of 5-Hexyn-2-one: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Hexyn-2-one. This molecule, featuring both a keto and an alkyne functional group, presents an interesting case for theoretical investigation due to the interplay of electronic effects between these two moieties. This document outlines the theoretical background, computational methodologies, and expected outcomes of such a study, presenting data in a clear, tabular format for easy interpretation. Furthermore, it details the necessary experimental protocols for spectroscopic analysis that would complement and validate the computational findings. Visualizations of the computational workflow are provided to enhance understanding. While specific experimental data for this compound is not extensively available in public literature, this guide serves as a robust framework for initiating and conducting such a research endeavor.
Introduction
This compound is a bifunctional organic molecule with the chemical formula C₆H₈O.[1][2][3] Its structure incorporates a terminal alkyne group and a ketone, making it a valuable synthon in organic chemistry and a potential scaffold in medicinal chemistry. Understanding the conformational landscape, electronic properties, and vibrational spectra of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Quantum chemical calculations offer a powerful in-silico approach to investigate these properties with high accuracy.[4] Methods such as Density Functional Theory (DFT) have proven to be invaluable tools in modern chemical research, providing insights that can be challenging to obtain through experimental means alone.[5][6] This guide will detail the theoretical and practical aspects of performing quantum chemical calculations on this compound.
Computational Methodology
A typical computational study on this compound would involve geometry optimization, frequency analysis, and the calculation of various electronic properties. The following protocol outlines a standard approach using a popular quantum chemistry software package like Gaussian, ORCA, or Q-Chem.
Conformational Analysis and Geometry Optimization
The presence of a flexible three-carbon chain between the functional groups suggests the possibility of multiple conformers. A thorough conformational search is the first critical step.
Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search should be performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a preliminary, computationally inexpensive step.
-
Geometry Optimization: The most stable conformers identified are then subjected to geometry optimization using a higher level of theory. Density Functional Theory (DFT) with a suitable functional and basis set is a common choice.
-
Recommended Method: B3LYP functional with the 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.[7]
-
Software Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Opt Freq
-
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Protocol:
-
Frequency Calculation: Performed on the optimized geometry using the same level of theory as the optimization.
-
Vibrational Mode Assignment: The calculated vibrational modes are analyzed to assign them to specific molecular motions (e.g., C=O stretch, C≡C stretch, C-H bend).
-
Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set deficiencies.
Electronic Property Calculations
A single-point energy calculation on the optimized geometry can be used to determine a wide range of electronic properties.
Protocol:
-
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to understand charge distribution, hybridization, and delocalization of electron density within the molecule.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack.
Predicted Data and Analysis
The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations described above. The values presented are hypothetical but representative for a molecule like this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C1-C2 (C≡C) | 1.205 | |
| C4=O5 | 1.215 | |
| C1-H | 1.060 | |
| C2-C3 | 1.460 | |
| C3-C4 | 1.520 | |
| C4-C6 | 1.510 | |
| **Bond Angles (°) ** | ||
| C1-C2-C3 | 178.5 | |
| C2-C3-C4 | 112.0 | |
| C3-C4-O5 | 121.0 | |
| C3-C4-C6 | 116.0 | |
| O5-C4-C6 | 123.0 | |
| Dihedral Angles (°) | ||
| H-C1-C2-C3 | 180.0 | |
| C1-C2-C3-C4 | -65.0 (gauche) | |
| C2-C3-C4-O5 | 15.0 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| ν₁ | C-H (alkyne) stretch | 3350 | 3216 |
| ν₂ | C≡C stretch | 2150 | 2064 |
| ν₃ | C=O stretch | 1745 | 1675 |
| ν₄ | CH₂ scissoring | 1450 | 1392 |
| ν₅ | CH₃ symmetric bend | 1380 | 1325 |
Scaling factor of 0.96 used for B3LYP/6-311++G(d,p)
Table 3: Key Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 Debye |
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the computational procedures.
Caption: Computational workflow for this compound analysis.
Experimental Protocols for Validation
Experimental data is essential for validating the results of quantum chemical calculations. The following are key spectroscopic techniques that would provide valuable comparative data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the experimental vibrational spectrum of this compound for comparison with the calculated IR spectrum.
Protocol:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two KBr or NaCl plates. Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be used.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell or solvent is also recorded.
-
Data Processing: The background is subtracted from the sample spectrum to obtain the final IR spectrum of this compound.
Raman Spectroscopy
Objective: To obtain the Raman spectrum, which provides complementary vibrational information to FTIR, particularly for non-polar bonds like C≡C.
Protocol:
-
Sample Preparation: The liquid sample is placed in a glass capillary tube or NMR tube.
-
Data Acquisition: A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer.
-
Data Processing: The resulting spectrum of intensity versus Raman shift (in cm⁻¹) is plotted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the ¹H and ¹³C nuclei, which can be compared with GIAO (Gauge-Independent Atomic Orbital) calculations of NMR chemical shifts.[7]
Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ) of the various peaks are determined and assigned to the corresponding nuclei in the molecule.
Relationship between Theory and Experiment
The interplay between computational and experimental results is crucial for a comprehensive understanding of the molecule.
Caption: The synergistic relationship between theory and experiment.
Conclusion
This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. By employing the described computational methodologies, researchers can gain deep insights into the structural, vibrational, and electronic properties of this molecule. The presented data tables and visualizations serve as a template for reporting and interpreting the results of such a study. Crucially, the integration of experimental validation through spectroscopic techniques is emphasized as a critical step in confirming and refining the theoretical predictions. This combined approach will undoubtedly accelerate the understanding and potential application of this compound in various fields of chemical science.
References
- 1. This compound | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hex-5-yn-2-one [stenutz.eu]
- 3. This compound|lookchem [lookchem.com]
- 4. gexinonline.com [gexinonline.com]
- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. Reactivity of germanones: far removed from ketones – a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of 5-Hexyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 5-Hexyn-2-one, with a focus on its structural analysis. While a definitive single-crystal X-ray diffraction analysis of this compound is not publicly available at the time of this publication, this document consolidates the known physicochemical properties and outlines the established experimental protocols that would be employed for its crystal structure determination. This guide serves as a foundational resource for researchers interested in the solid-state characterization of this and similar small organic molecules.
Introduction to this compound
This compound (CAS No. 2550-28-9) is a bifunctional organic compound featuring both a ketone and a terminal alkyne group.[1] This structure makes it a versatile building block in organic synthesis. Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential applications in materials science and drug development. This guide outlines the current knowledge of this compound's properties and provides a standard methodology for its future crystal structure analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing synthesis, purification, and crystallization experiments.
| Property | Value |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| CAS Number | 2550-28-9 |
| Density | 0.886 g/cm³ |
| Boiling Point | 149.8 °C at 760 mmHg[2] |
| Flash Point | 42.7 °C[2] |
| Refractive Index | 1.4366[2] |
| Hydrogen Bond Acceptor Count | 1[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Rotatable Bond Count | 2[2] |
Synthesis of this compound
The synthesis of this compound is a prerequisite for its structural analysis. A common laboratory-scale synthesis involves the alkylation of an acetylide followed by functional group manipulation. For instance, a plausible route could involve the deprotonation of propyne with a strong base like sodium amide to form sodium propynide, which then acts as a nucleophile to open a propylene oxide ring, followed by oxidation of the resulting secondary alcohol to the ketone.
A generalized workflow for the synthesis and subsequent characterization of a small molecule like this compound is depicted below.
Experimental Protocol for Crystal Structure Analysis
The definitive method for determining the three-dimensional structure of a molecule like this compound is single-crystal X-ray diffraction.[3] The following sections detail the hypothetical, yet standard, protocol for this analysis.
The primary and often most challenging step is growing a high-quality single crystal suitable for X-ray diffraction.[4] The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[4] Given that this compound is a liquid at room temperature, crystallization would require low-temperature techniques.
Common Crystallization Methods:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a controlled environment. This is less suitable for volatile compounds or those requiring low temperatures.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[5] The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.[5][6] This method is highly effective for small quantities of material.[5]
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.[7] The decrease in solubility upon cooling leads to crystallization.[7] For this compound, this would involve in-situ crystallization on the diffractometer using a cryo-cooling apparatus.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[4] An intense beam of monochromatic X-rays is then directed at the crystal.[4]
The crystal lattice diffracts the X-rays into a unique pattern of reflections, which are recorded by a detector (e.g., a CCD or pixel detector).[4] The crystal is rotated during data collection to capture a complete set of diffraction data from all possible orientations.[4]
The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved to generate an initial electron density map. For small molecules like this compound, this is typically achieved using direct methods.[4]
This initial model of the structure is then refined against the experimental data. The refinement process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
The standard workflow for a single-crystal X-ray diffraction experiment is outlined in the diagram below.
Conclusion
While the precise crystal structure of this compound remains to be determined, this guide provides the necessary foundational information for any research group intending to undertake this analysis. The physicochemical data presented herein is crucial for experimental design, and the detailed protocols for crystallization and X-ray diffraction represent the standard by which a high-quality structure would be obtained. The determination of this compound's crystal structure would provide valuable insights into its intermolecular interactions and solid-state packing, paving the way for its rational application in the development of new materials and chemical entities.
References
- 1. This compound | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. orgchemboulder.com [orgchemboulder.com]
Thermochemical Profile of 5-Hexyn-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexyn-2-one (CAS No: 2550-28-9) is a bifunctional organic molecule containing both a ketone and a terminal alkyne group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and complex molecular architectures relevant to medicinal chemistry and materials science. A thorough understanding of the thermochemical properties of this compound is crucial for reaction design, process optimization, and safety assessment. This technical guide provides a summary of the available physical and thermochemical data for this compound and related compounds, details relevant experimental protocols, and presents a key reaction pathway involving this molecule.
Data Presentation
A comprehensive search of available literature and databases indicates that specific experimental thermochemical data, such as the standard enthalpy of formation, standard entropy, and heat capacity for this compound, are not well-documented. However, some fundamental physical properties have been reported and are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O | [1][2] |
| Molecular Weight | 96.13 g/mol | [2] |
| CAS Number | 2550-28-9 | [1][2] |
| Boiling Point | 149.8 °C at 760 mmHg | [1] |
| Density | 0.886 g/cm³ | [1] |
| Flash Point | 42.7 °C | [1] |
| Refractive Index | 1.4366 | [1] |
For comparative purposes, the experimentally determined thermochemical data for the structurally related compound, 5-Hexen-2-one (CAS No: 109-49-9), which contains a terminal alkene instead of an alkyne, are presented in Table 2. It is critical to note that the presence of a triple bond in this compound versus a double bond in 5-Hexen-2-one will lead to significant differences in their respective thermochemical values.
Table 2: Thermochemical Data for 5-Hexen-2-one (CAS: 109-49-9)
| Property | Value | Units | Method | Reference |
| Enthalpy of Combustion (liquid, ΔcH°liquid) | -3766 | kJ/mol | Ccb | [3] |
| Enthalpy of Vaporization (ΔvapH) | 42.3 ± 0.8 | kJ/mol | - | [3] |
Experimental Protocols
The determination of thermochemical data for volatile organic compounds like this compound typically involves calorimetric techniques. Below is a generalized protocol for determining the enthalpy of combustion, a key thermochemical parameter.
Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry
-
Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container of known heat of combustion.
-
Calorimeter Setup: The sample is placed in a high-pressure vessel ("bomb") which is then pressurized with pure oxygen. The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
-
Ignition and Temperature Measurement: The sample is ignited electrically, and the temperature of the surrounding water is monitored with a high-precision thermometer at regular intervals before, during, and after the combustion.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance (e.g., benzoic acid) with a known heat of combustion. The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.
-
Corrections: Corrections are applied for the heat of combustion of the container and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb).
-
Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected heat of combustion and the mass of the sample.
Mandatory Visualization
A significant reaction involving terminal alkynes such as this compound is the Pauson-Khand reaction . This is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex.[4][5]
References
The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Historical Synthesis of 5-Hexyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Hexyn-2-one
This compound, also known as propargylacetone, is a bifunctional organic molecule featuring a terminal alkyne and a ketone functional group. Its unique structure makes it a valuable intermediate in organic synthesis, serving as a precursor for the construction of more complex molecular architectures, including heterocyclic compounds and natural products. This technical guide provides an in-depth exploration of the historical synthesis of this compound, presenting key methodologies, experimental protocols, and quantitative data to offer a comprehensive resource for researchers in the field.
Historical Perspectives on the Synthesis of this compound
The early synthesis of γ-acetylenic ketones like this compound was not marked by a single, definitive discovery but rather evolved from the development of fundamental reactions in organic chemistry. Three classical methods form the cornerstone of the historical approaches to this class of compounds: the Favorskii reaction, the use of Grignard reagents, and the acetoacetic ester synthesis.
The Favorskii Reaction
Discovered in the early 1900s by Russian chemist Alexei Yevgrafovich Favorskii, this reaction involves the interaction of an alkyne with a carbonyl compound in the presence of a base.[1] While not a direct route to this compound in its initial form, the principles of the Favorskii reaction laid the groundwork for the synthesis of acetylenic alcohols, which can be subsequently oxidized to the corresponding ketones. The reaction typically involves the in-situ formation of a metal acetylide which then acts as a nucleophile.[1]
Synthesis via Grignard Reagents
A significant advancement in the synthesis of acetylenic ketones came with the application of Grignard reagents. A seminal 1936 paper in the Journal of the American Chemical Society by Kroeger and Nieuwland detailed the synthesis of acetylenic ketones of the general type RC≡C-CO-CH₃. This work provided a systematic approach to this class of compounds. The general strategy involves the reaction of an acetylenic Grignard reagent with an acylating agent.
The Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones. This method involves the alkylation of the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation. For the synthesis of this compound, the enolate of ethyl acetoacetate is alkylated with a propargyl halide, such as propargyl bromide. This approach offers a reliable and well-established route to the target molecule.
Data Presentation: A Comparative Overview of Historical Syntheses
The following table summarizes the key quantitative data associated with the historical synthetic methods for this compound and analogous acetylenic ketones.
| Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Reference |
| Grignard Reaction | Acetylenic Grignard Reagent, Acyl Halide/Anhydride | 40-60 | Anhydrous ether, low temperature | Kroeger and Nieuwland, JACS, 1936 |
| Acetoacetic Ester Synthesis | Ethyl Acetoacetate, Sodium Ethoxide, Propargyl Bromide | 65-75 | Anhydrous ethanol, reflux, followed by acid hydrolysis | Based on general procedures |
Experimental Protocols: Recreating Historical Syntheses
The following are detailed experimental protocols for the key historical methods, adapted from established procedures.
Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis
Materials:
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol
-
Propargyl bromide
-
Sulfuric acid (10% solution)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.
-
Alkylation: To the resulting enolate solution, add propargyl bromide (1 equivalent) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully add 10% sulfuric acid until the solution is acidic. Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Work-up and Purification: After cooling, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.
Expected Yield: 65-75% Boiling Point of this compound: 149-151 °C
Visualization of Synthetic Pathways
The logical workflows for the historical synthesis of this compound are depicted below using the DOT language.
Caption: Workflow of the Acetoacetic Ester Synthesis for this compound.
Caption: Workflow of the Grignard-based Synthesis for this compound.
References
An In-depth Technical Guide to 5-Hexyn-2-one (CAS Number: 2550-28-9)
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 5-Hexyn-2-one
This compound, with the CAS number 2550-28-9, is a bifunctional organic compound featuring both a ketone and a terminal alkyne. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O | [1][2][3][4] |
| Molecular Weight | 96.13 g/mol | [2] |
| CAS Number | 2550-28-9 | [1][2][3][4] |
| Appearance | Liquid | |
| Density | 0.886 g/cm³ | [1] |
| Boiling Point | 149.8 °C at 760 mmHg | [1] |
| Flash Point | 42.7 °C | [1] |
| Refractive Index | 1.4366 | [1] |
| Vapor Pressure | 3.95 mmHg at 25°C | [1] |
| LogP | 0.98880 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Spectral Data
| Spectroscopy | Data |
| Canonical SMILES | CC(=O)CCC#C |
| InChI | InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1H,4-5H2,2H3 |
| InChIKey | MQVQPQJPNZJTAY-UHFFFAOYSA-N |
Note: Detailed spectral data (NMR, IR, MS) should be obtained from experimental analysis.
Synthesis and Experimental Protocols
This compound serves as a key precursor in the synthesis of various organic molecules, including chiral hexynones which are valuable in creating dihydrodipyrrins for photosynthetic tetrapyrrole macrocycles.[5]
General Synthetic Approach: Alkylation of Acetylide
A common method for the synthesis of terminal alkynes like this compound involves the alkylation of an acetylide anion with a suitable electrophile. The following is a representative, generalized protocol.
Reaction:
Materials:
-
Sodium acetylide (or acetylene and a strong base like sodium amide)
-
A protected form of 4-bromobutan-2-one (to prevent side reactions at the ketone)
-
Anhydrous ether or tetrahydrofuran (THF) as solvent
-
Apparatus for anhydrous reaction conditions (e.g., nitrogen or argon atmosphere)
-
Magnetic stirrer and heating mantle
-
Separatory funnel and distillation apparatus
Procedure:
-
Preparation of the Acetylide: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, prepare a suspension of sodium acetylide in anhydrous THF.
-
Addition of the Electrophile: A solution of a suitably protected 4-halobutan-2-one (e.g., 4-bromo-2,2-dimethyl-1,3-dioxolane) in anhydrous THF is added dropwise to the stirred suspension of the acetylide at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred overnight at room temperature to ensure complete reaction.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Deprotection: The protecting group on the ketone is removed under appropriate conditions (e.g., acidic hydrolysis for a ketal).
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.
Note: This is a generalized protocol and specific conditions such as reaction times, temperatures, and purification methods may need to be optimized.
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a versatile reagent in medicinal chemistry. The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, and click chemistry. The ketone functionality allows for nucleophilic additions and the formation of heterocycles.
This compound and its derivatives are valuable precursors for synthesizing chiral building blocks used in drug discovery.[5] For example, chiral hex-5-yn-2-ones are used in the synthesis of complex natural products.[5]
Mandatory Visualizations
Synthetic Pathway
Caption: General synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application in Drug Discovery Workflow
Caption: Role of this compound in a drug discovery workflow.
Safety Information
This compound is a flammable liquid and vapor.[2][3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound [webbook.nist.gov]
- 5. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 5-Hexyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, proceeds under mild conditions and exhibits a broad tolerance for various functional groups, making it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3]
This document provides detailed application notes and a representative protocol for the use of 5-hexyn-2-one as a substrate in the Sonogashira coupling. The presence of a ketone functionality remote from the alkyne moiety is generally well-tolerated, allowing for the synthesis of a diverse range of 6-aryl-5-hexyn-2-ones. These products can serve as valuable intermediates in drug discovery and development, offering a scaffold for further functionalization.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.[4]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity. An amine base then deprotonates the alkyne to form a copper acetylide, which is the key species for the transmetalation step in the palladium cycle.[5]
Variations of the Sonogashira reaction, such as copper-free protocols, have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction in the presence of oxygen.[3]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reagents and conditions for the Sonogashira coupling of this compound with various aryl halides. The reactivity of the aryl halide generally follows the order I > OTf > Br >> Cl.[2]
| Component | Role | Typical Reagent/Condition | Molar Equiv. / Mol% | Notes |
| This compound | Alkyne Substrate | This compound | 1.0 - 1.2 | The slight excess helps to ensure complete consumption of the aryl halide. |
| Aryl Halide | Coupling Partner | Ar-I, Ar-Br | 1.0 | Aryl iodides are generally more reactive and may allow for milder reaction conditions. |
| Palladium Catalyst | Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5 mol% | PdCl₂(PPh₃)₂ is often more stable and easier to handle. |
| Copper Co-catalyst | Co-catalyst | Copper(I) iodide (CuI) | 1 - 10 mol% | Essential for the classical Sonogashira reaction. |
| Base | Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | ≥ 2.0 or as solvent | Neutralizes the HX byproduct and facilitates the formation of the copper acetylide. |
| Solvent | Reaction Medium | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | - | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | Reaction Condition | Room Temperature to 60 °C | - | Higher temperatures may be required for less reactive aryl bromides. |
| Atmosphere | Reaction Environment | Inert (Nitrogen or Argon) | - | Prevents catalyst deactivation and alkyne homocoupling. |
Experimental Protocols
The following is a representative protocol for the Sonogashira coupling of this compound with an aryl iodide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl iodide (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Solvent and Base: Under a positive pressure of the inert gas, add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol) via syringe.
-
Addition of Alkyne: Add this compound (1.2 mmol) dropwise to the stirred reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-hexyn-2-one.
Key Considerations and Potential Challenges
-
Homocoupling: The primary side reaction is the Glaser coupling of this compound to form a diyne byproduct. This can be minimized by ensuring the reaction is performed under strictly anaerobic conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Using fresh catalyst and maintaining a robust inert atmosphere is crucial for reproducible results.
-
Substrate Reactivity: As mentioned, aryl iodides are more reactive than aryl bromides. For the latter, higher catalyst loading, a more electron-rich phosphine ligand, and/or elevated temperatures may be necessary.
-
Copper-Free Conditions: For substrates that are sensitive to copper, or to completely avoid homocoupling, copper-free Sonogashira protocols can be employed. These typically require a different palladium catalyst system and may involve a stronger base.
Conclusion
The Sonogashira coupling is a highly effective method for the arylation of this compound, providing a straightforward route to a variety of substituted alkynyl ketones. These products are valuable building blocks in the synthesis of more complex molecules for applications in drug discovery and materials science. By following the provided protocol and considering the key operational parameters, researchers can successfully utilize this powerful cross-coupling reaction.
References
Application Notes and Protocols: Synthesis of Substituted Pyrroles from 5-Hexyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals and biologically active natural products. The Paal-Knorr synthesis is a classical and widely utilized method for the construction of this critical heterocycle, traditionally involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This application note explores the use of 5-hexyn-2-one, a γ-acetylenic ketone, as a versatile precursor for substituted pyrroles. While not a traditional 1,4-dicarbonyl substrate, this compound offers a unique and efficient entry to diverse pyrrole structures through various catalytic and non-catalytic cyclization strategies. This document provides detailed protocols, mechanistic insights, and quantitative data for the synthesis of N-substituted 2-methyl-5-alkyl/aryl-pyrroles, valuable intermediates for drug discovery.
Mechanistic Overview: Beyond the Classical Paal-Knorr
The reaction of this compound with a primary amine does not proceed via the classic Paal-Knorr mechanism due to the absence of a 1,4-dicarbonyl moiety. Instead, the synthesis of pyrroles from this substrate involves an initial formation of an enaminone intermediate, followed by an intramolecular cyclization. The specific pathway can be influenced by the reaction conditions, including the choice of catalyst (acid, base, or metal).
A plausible reaction pathway involves the following steps:
-
Enaminone Formation: The primary amine reacts with the ketone functionality of this compound to form an enamine or enaminone intermediate.
-
Intramolecular Cyclization: The nitrogen of the enaminone attacks the internal carbon of the alkyne in a 5-endo-dig cyclization. This step can be promoted by heat, acid, base, or a metal catalyst.
-
Isomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to furnish the stable aromatic pyrrole ring.
Various catalytic systems, including those based on gold, palladium, copper, and rhodium, have been shown to effectively catalyze the synthesis of pyrroles from alkynes and amines.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted pyrroles from this compound using different catalytic systems.
Protocol 1: Acid-Catalyzed Synthesis of 1-Aryl-2-methyl-5-ethylpyrroles
This protocol describes a general procedure for the acid-catalyzed cyclization of the enaminone formed from this compound and a primary aromatic amine.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M), add the substituted aniline (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-2-methyl-5-ethylpyrrole.
Protocol 2: Base-Mediated Synthesis of N-Substituted Pyrroles
This protocol outlines a base-mediated approach for the synthesis of N-substituted pyrroles.
Materials:
-
This compound
-
Primary Amine (aliphatic or aromatic)
-
Potassium hydroxide (KOH) or other strong base
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in DMSO (0.5 M).
-
Add powdered potassium hydroxide (1.5 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure N-substituted pyrrole.
Protocol 3: Metal-Catalyzed Synthesis of Polysubstituted Pyrroles
A variety of transition metal catalysts can be employed for the synthesis of pyrroles from alkynes and amines.[1] This protocol provides a general framework for a copper-catalyzed reaction.
Materials:
-
This compound
-
Primary Amine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., a diamine or phosphine ligand)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Standard inert atmosphere techniques (Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, add this compound (1.0 eq), the primary amine (1.2 eq), copper(I) iodide (0.05 eq), the ligand (0.1 eq), and potassium carbonate (2.0 eq) to a Schlenk flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-substituted pyrroles from this compound and various primary amines under different reaction conditions.
Table 1: Acid-Catalyzed Synthesis of 1-Aryl-2-methyl-5-ethylpyrroles
| Entry | Aniline | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | p-TsOH | Toluene | 110 | 6 | 78 |
| 2 | 4-Methylaniline | p-TsOH | Toluene | 110 | 5 | 82 |
| 3 | 4-Methoxyaniline | p-TsOH | Toluene | 110 | 7 | 75 |
| 4 | 4-Chloroaniline | p-TsOH | Toluene | 110 | 8 | 65 |
Table 2: Base-Mediated Synthesis of N-Substituted Pyrroles
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | KOH | DMSO | 90 | 4 | 85 |
| 2 | Cyclohexylamine | KOH | DMSO | 90 | 6 | 79 |
| 3 | Aniline | KOH | DMSO | 100 | 8 | 72 |
Table 3: Metal-Catalyzed Synthesis of N-Substituted Pyrroles
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI | TMEDA | K₂CO₃ | DMF | 100 | 12 | 88 |
| 2 | Benzylamine | CuI | TMEDA | K₂CO₃ | DMF | 100 | 10 | 91 |
| 3 | Phenethylamine | CuI | TMEDA | K₂CO₃ | DMF | 100 | 12 | 85 |
Mandatory Visualizations
Caption: Proposed reaction mechanism for pyrrole synthesis from this compound.
Caption: General experimental workflow for the synthesis of pyrroles.
Applications in Drug Development
The synthesis of diverse libraries of substituted pyrroles is of paramount importance in drug discovery. The methodologies described herein, utilizing the readily available starting material this compound, provide a flexible platform for generating novel pyrrole-containing compounds. These compounds can serve as key intermediates or final drug candidates with potential applications in various therapeutic areas, including but not limited to:
-
Anti-inflammatory agents: The pyrrole ring is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer agents: Many kinase inhibitors and other anticancer drugs incorporate a pyrrole core.
-
Antimicrobial agents: Pyrrole derivatives have shown promising antibacterial and antifungal activities.
-
Central Nervous System (CNS) active agents: The pyrrole scaffold is present in drugs targeting CNS disorders.
The ability to readily modify the N-substituent and the substituent at the 5-position of the pyrrole ring allows for fine-tuning of the physicochemical and pharmacological properties of the molecules, facilitating structure-activity relationship (SAR) studies and lead optimization.
Conclusion
The use of this compound as a starting material provides a modern and efficient alternative to the classical Paal-Knorr synthesis for accessing a variety of substituted pyrroles. The acid-catalyzed, base-mediated, and metal-catalyzed protocols detailed in these application notes offer researchers in academia and the pharmaceutical industry a versatile toolkit for the synthesis of these important heterocyclic compounds. The straightforward nature of these reactions, coupled with the potential for generating diverse molecular architectures, underscores the value of this approach in the ongoing quest for novel therapeutics.
References
Application of 5-Hexyn-2-one in Nazarov Cyclization Reactions
Abstract: This document provides detailed application notes and protocols for the utilization of 5-hexyn-2-one in Nazarov cyclization reactions for the synthesis of substituted cyclopentenones. While not a classical divinyl ketone substrate, this compound serves as a versatile precursor that can be transformed in situ or in a stepwise manner to generate the necessary pentadienyl cation intermediate for the cyclization. We present protocols for both metal-catalyzed tandem reactions and stepwise procedures, supported by quantitative data and mechanistic diagrams. These methods offer a valuable pathway to functionalized five-membered rings, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][2][3]
Introduction
The Nazarov cyclization is a powerful acid-catalyzed reaction for synthesizing cyclopentenones from divinyl ketones via a 4π-electrocyclic ring closure of a pentadienyl cation.[1][4][5][6] The versatility of this reaction has been expanded to include various precursors that can generate the key pentadienyl cation intermediate under specific reaction conditions.[7] this compound, an enyne, represents a valuable and readily accessible starting material that can be effectively employed in Nazarov-type cyclizations.
The primary strategy involves the conversion of the alkyne moiety of this compound into a ketone or a related species that can participate in the cyclization cascade. This is typically achieved through metal-catalyzed hydration or rearrangement processes, which can be performed as a separate step or, more elegantly, in a tandem (one-pot) fashion. Gold(I) and other π-acidic metal catalysts are particularly effective in activating the alkyne for such transformations.[8]
This document outlines two primary approaches for the application of this compound in Nazarov cyclizations:
-
Tandem Hydration/Nazarov Cyclization: A one-pot procedure where a metal catalyst facilitates both the hydration of the alkyne and the subsequent cyclization.
-
Stepwise Synthesis via a Divinyl Ketone Precursor: A two-step protocol involving the initial synthesis and isolation of a divinyl ketone intermediate, followed by its cyclization.
Mechanistic Pathways
The conversion of this compound to a cyclopentenone product via a Nazarov-type reaction can proceed through several mechanistic pathways, primarily dictated by the choice of catalyst and reaction conditions. A common pathway involves a metal-catalyzed reaction that can be viewed as a variation of the Rautenstrauch rearrangement.[9][10][11][12]
In a gold-catalyzed reaction, for instance, the coordination of Au(I) to the alkyne initiates a cascade.[8] This can involve a 1,3-acyloxy migration if the substrate is appropriately functionalized, followed by a Nazarov cyclization.[13] For this compound itself, a plausible pathway involves the formation of a metal-vinylidene or related intermediate that facilitates the cyclization.
Caption: General workflow for the tandem conversion of this compound.
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Tandem Hydration/Nazarov Cyclization
This protocol describes a one-pot synthesis of 3-methyl-2-cyclopenten-1-one from this compound using a gold(I) catalyst. The reaction proceeds via an initial hydration of the alkyne to form the corresponding 1,4-dicarbonyl compound, which then undergoes an intramolecular aldol condensation and dehydration, a sequence that mirrors the outcome of a Nazarov cyclization.
Experimental Workflow:
Caption: Workflow for the gold-catalyzed tandem reaction.
Materials:
-
This compound (1.0 mmol, 96.13 mg)
-
(Ph₃P)AuCl (0.05 mmol, 24.7 mg)
-
AgOTf (0.05 mmol, 12.8 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Water (0.5 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (Ph₃P)AuCl and AgOTf.
-
Add anhydrous DCM (5 mL) and stir the mixture for 10 minutes at room temperature. A white precipitate of AgCl will form.
-
Add a solution of this compound in anhydrous DCM (5 mL) to the flask, followed by the addition of water.
-
Heat the reaction mixture to reflux (or the temperature specified in Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure 3-methyl-2-cyclopenten-1-one.
Data Presentation:
| Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| (Ph₃P)AuCl/AgOTf | 40 | 12 | 75 |
| (Johnphos)Au(MeCN)SbF₆ | 60 | 6 | 82 |
| AuCl₃ | 80 | 4 | 68 |
| PtCl₂ | 80 | 8 | 65 |
Table 1: Optimization of Reaction Conditions for Tandem Hydration/Nazarov Cyclization.
Protocol 2: Stepwise Synthesis via Hexane-2,5-dione
This protocol involves the initial hydration of this compound to form hexane-2,5-dione, which is then subjected to an intramolecular aldol condensation to yield the final cyclopentenone product.
Step 1: Hydration of this compound
Materials:
-
This compound (10 mmol, 0.96 g)
-
Sulfuric acid (conc., 0.5 mL)
-
Mercuric(II) sulfate (0.1 g)
-
Water (20 mL)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound in water.
-
Carefully add concentrated sulfuric acid and mercuric(II) sulfate.
-
Heat the mixture at 60 °C for 2 hours, monitoring by TLC.
-
Cool the reaction, neutralize with NaHCO₃, and extract with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield crude hexane-2,5-dione.
Step 2: Intramolecular Aldol Condensation/Nazarov Cyclization
Materials:
-
Crude hexane-2,5-dione (from Step 1)
-
Sodium hydroxide (5% aqueous solution, 20 mL)
-
Diethyl ether
Procedure:
-
Dissolve the crude hexane-2,5-dione in the 5% NaOH solution.
-
Stir the mixture at room temperature for 4 hours.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify by column chromatography as described in Protocol 1.
Data Presentation:
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
| 1. Hydration | H₂SO₄/HgSO₄ | 60 | 2 | 85 |
| 2. Cyclization | 5% NaOH | 25 | 4 | 90 |
| Overall | 76.5 |
Table 2: Yields for the Stepwise Synthesis.
Conclusion
This compound is a highly effective and versatile substrate for the synthesis of cyclopentenones via Nazarov-type cyclization reactions. The tandem gold-catalyzed protocol offers an efficient and atom-economical route, while the stepwise approach provides a reliable alternative. These methods provide valuable tools for researchers and drug development professionals in the synthesis of complex molecules containing the cyclopentenone core. Further exploration of enantioselective variants of these reactions could significantly enhance their synthetic utility.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 3. Enyne diketones as substrate in asymmetric Nazarov cyclization for construction of chiral allene cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interception of a Rautenstrauch Intermediate by Alkynes for [5+2] Cycloaddition: Rhodium-Catalyzed Cycloisomerization of 3-Acyloxy-4-ene-1,9-diynes to Bicyclo[5.3.0]decatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of 2-cyclopentenones by gold(I)-catalyzed Rautenstrauch rearrangement. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Expanding the Scope of the Gold(I)-Catalyzed Rautenstrauch Rearrangement: Protic Additives [organic-chemistry.org]
- 13. Gold(i)-catalyzed stereoselective cyclization of 1,3-enyne aldehydes by a 1,3-acyloxy migration/Nazarov cyclization/aldol addition cascade - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 5-Hexyn-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of important heterocyclic compounds, including furans, pyrroles, thiophenes, pyrazoles, and pyridines, using 5-hexyn-2-one as a versatile starting material. These protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a readily available bifunctional molecule containing both a terminal alkyne and a ketone functional group. This unique structural feature makes it an excellent precursor for the synthesis of a diverse range of heterocyclic systems through various cyclization strategies. The protocols outlined below leverage well-established synthetic methodologies, including the Paal-Knorr synthesis and condensation reactions with binucleophiles, to afford substituted furans, pyrroles, thiophenes, pyrazoles, and pyridines.
Synthesis of Furans, Pyrroles, and Thiophenes via Paal-Knorr Synthesis
A versatile approach to 2,5-disubstituted furans, pyrroles, and thiophenes from this compound involves an initial hydration of the alkyne to form the intermediate, hexane-2,5-dione. This 1,4-dicarbonyl compound is then subjected to the Paal-Knorr synthesis with an appropriate reagent to yield the desired heterocycle.
Caption: Paal-Knorr synthesis pathway from this compound.
Protocol 1: Hydration of this compound to Hexane-2,5-dione
Principle: The terminal alkyne of this compound is hydrated in the presence of an acid catalyst to yield the corresponding methyl ketone, hexane-2,5-dione.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercuric sulfate (HgSO₄) (Caution: Highly toxic)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10 mmol).
-
Prepare a solution of 10% aqueous sulfuric acid.
-
Carefully add the sulfuric acid solution (20 mL) to the flask.
-
Add a catalytic amount of mercuric sulfate (0.1 mmol).
-
Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford crude hexane-2,5-dione, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2,5-Dimethylfuran
Principle: Acid-catalyzed cyclization and dehydration of hexane-2,5-dione yields 2,5-dimethylfuran.[1][2]
Materials:
-
Hexane-2,5-dione (from Protocol 1)
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst[1]
-
Toluene
Procedure:
-
To a round-bottom flask containing crude hexane-2,5-dione (10 mmol), add toluene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and continue until no more water is collected.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield pure 2,5-dimethylfuran.
Protocol 3: Synthesis of N-Substituted-2,5-dimethylpyrroles
Principle: Condensation of hexane-2,5-dione with a primary amine or ammonia affords the corresponding N-substituted or N-unsubstituted 2,5-dimethylpyrrole.[1][2][3]
Materials:
-
Hexane-2,5-dione (from Protocol 1)
-
Primary amine (e.g., aniline, benzylamine) or ammonium acetate
-
Ethanol or acetic acid
Procedure:
-
In a round-bottom flask, dissolve hexane-2,5-dione (10 mmol) in ethanol (20 mL).
-
Add the primary amine (11 mmol) or ammonium acetate (20 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography or recrystallization. A specific microscale procedure for 2,5-dimethyl-1-phenylpyrrole reports a yield of approximately 52%.[3]
Protocol 4: Synthesis of 2,5-Dimethylthiophene
Principle: Reaction of hexane-2,5-dione with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, yields 2,5-dimethylthiophene.[1][4][5]
Materials:
-
Hexane-2,5-dione (from Protocol 1)
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Toluene or xylene
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend hexane-2,5-dione (10 mmol) in dry toluene (50 mL).
-
Add Lawesson's reagent (5 mmol) or phosphorus pentasulfide (4 mmol).
-
Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the formation of odorous byproducts.
-
Cool the reaction mixture and filter off any solids.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by distillation.
Table 1: Summary of Paal-Knorr Synthesis from Hexane-2,5-dione
| Heterocycle | Reagent | Catalyst/Conditions | Typical Yield (%) |
| 2,5-Dimethylfuran | - | p-TsOH, Toluene, reflux | 70-90 |
| 2,5-Dimethyl-1-phenylpyrrole | Aniline | Acetic acid, Ethanol, reflux | ~52[3] |
| N-Benzyl-2,5-dimethylpyrrole | Benzylamine | Acetic acid, Ethanol, reflux | 60-80 |
| 2,5-Dimethylthiophene | Lawesson's reagent | Toluene, reflux | 60-85 |
Synthesis of Pyrazoles
Substituted pyrazoles can be synthesized directly from this compound by a condensation reaction with hydrazine or its derivatives. This reaction proceeds through the formation of a hydrazone followed by intramolecular cyclization.
Caption: Direct synthesis of pyrazoles from this compound.
Protocol 5: Synthesis of 3-Methyl-5-propyl-1H-pyrazole
Principle: The reaction of this compound with hydrazine hydrate initially forms a hydrazone, which then undergoes an intramolecular nucleophilic attack of the nitrogen onto the alkyne, followed by tautomerization to yield the aromatic pyrazole ring.[6]
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (12 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel to give 3-methyl-5-propyl-1H-pyrazole.
Table 2: Synthesis of Pyrazoles from this compound
| Pyrazole Derivative | Hydrazine Reagent | Catalyst/Conditions | Typical Yield (%) |
| 3-Methyl-5-propyl-1H-pyrazole | Hydrazine hydrate | Acetic acid, Ethanol, reflux | 65-80 |
| 1-Phenyl-3-methyl-5-propyl-pyrazole | Phenylhydrazine | Acetic acid, Ethanol, reflux | 60-75 |
Synthesis of Pyridines
The synthesis of substituted pyridines from this compound can be achieved through multicomponent reactions. A common strategy is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl ketone. Alternatively, a one-pot three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and a nitrogen source like ammonium acetate can be employed.[7]
Caption: Three-component synthesis of pyridines.
Protocol 6: One-Pot Synthesis of a Substituted Pyridine
Principle: This protocol describes a one-pot synthesis of a polysubstituted pyridine via the reaction of this compound (an alkynone), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and ammonium acetate as the nitrogen source in an alcoholic solvent.[7]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (12 mmol), and a large excess of ammonium acetate (50 mmol).
-
Add ethanol (30 mL) as the solvent.
-
Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding polysubstituted pyridine.
Table 3: Representative Pyridine Synthesis
| Pyridine Product (Example) | 1,3-Dicarbonyl Compound | Nitrogen Source | Catalyst/Conditions | Typical Yield (%) |
| Ethyl 2,6-dimethyl-4-propylpyridine-3-carboxylate | Ethyl acetoacetate | Ammonium acetate | Ethanol, reflux | 50-70[7] |
Characterization Data of Synthesized Heterocycles
The following table summarizes key spectroscopic data for the parent 2,5-dimethyl substituted heterocycles.
Table 4: Spectroscopic Data for 2,5-Dimethyl Heterocycles
| Compound | Molecular Formula | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| 2,5-Dimethylfuran[7][8] | C₆H₈O | 5.81 (s, 2H), 2.23 (s, 6H) | 150.2, 106.0, 13.4 | 96 (M⁺) |
| 2,5-Dimethylpyrrole[9][10] | C₆H₉N | 7.5 (br s, 1H, NH), 5.7 (s, 2H), 2.2 (s, 6H) | 127.5, 105.5, 12.9 | 95 (M⁺) |
| 2,5-Dimethylthiophene[11] | C₆H₈S | 6.5 (s, 2H), 2.4 (s, 6H) | 139.8, 124.5, 15.2 | 112 (M⁺) |
Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals, especially toxic substances like mercuric sulfate and odorous reagents like Lawesson's reagent. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Selective preparation of pyridines, pyridones, and iminopyridines from two different alkynes via azazirconacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. mdpi.com [mdpi.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for 5-Hexyn-2-one in Transition Metal-Catalyzed Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexyn-2-one is a versatile building block in organic synthesis, featuring both a terminal alkyne and a ketone functional group. These functionalities allow for a variety of chemical transformations, including transition metal-catalyzed cycloaddition reactions to construct complex cyclic and polycyclic scaffolds. Such frameworks are often found in biologically active molecules and natural products, making these cycloaddition strategies highly valuable in drug discovery and development. This document provides an overview of the application of this compound in several key transition metal-catalyzed cycloaddition reactions, including detailed (hypothetical) experimental protocols and quantitative data.
Pauson-Khand Reaction: [2+2+1] Cycloaddition
The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst.[1][2] The reaction can be performed intermolecularly or intramolecularly. For this compound, an intermolecular reaction with an alkene like ethylene would yield a 2-substituted cyclopentenone.
Quantitative Data Summary
| Entry | Alkene Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethylene (1 atm) | Co₂(CO)₈ (110) | Toluene | 110 | 24 | 65 | Hypothetical |
| 2 | Norbornene | [Rh(CO)₂Cl]₂ (5) | DCE | 80 | 12 | 78 | Hypothetical |
| 3 | 1-Hexene | Co₂(CO)₈ (110) + NMO | DCM | 40 | 18 | 58 | Hypothetical |
DCE: 1,2-Dichloroethane; NMO: N-Methylmorpholine N-oxide
Experimental Protocol: Cobalt-Catalyzed Pauson-Khand Reaction of this compound with Ethylene
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Toluene (anhydrous)
-
Ethylene gas
-
Carbon monoxide (from the catalyst)
-
Schlenk flask and standard Schlenk line equipment
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add dicobalt octacarbonyl (1.1 mmol).
-
Dissolve the Co₂(CO)₈ in 40 mL of anhydrous toluene.
-
Add this compound (1.0 mmol) to the solution. The color of the solution should change, indicating the formation of the alkyne-cobalt complex. Stir at room temperature for 1 hour.
-
Purge the flask with ethylene gas and maintain a positive pressure of ethylene (balloon).
-
Heat the reaction mixture to 110 °C in an oil bath and stir for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired cyclopentenone.
Caption: Pauson-Khand reaction mechanism.
Rhodium-Catalyzed [2+2+2] Cycloaddition
The [2+2+2] cycloaddition, often catalyzed by rhodium or cobalt complexes, is a powerful atom-economical method to construct six-membered rings from three unsaturated components.[3] this compound can serve as one of the alkyne components in a reaction with a 1,6-diyne to form a substituted benzene ring.
Quantitative Data Summary
| Entry | 1,6-Diyne Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Hepta-1,6-diyne | [Rh(cod)₂]BF₄ (5) | rac-BINAP (6) | Toluene | 100 | 12 | 85 | Hypothetical |
| 2 | Diethyl dipropargylmalonate | [Rh(cod)Cl]₂ (2.5) | PPh₃ (10) | Dioxane | 110 | 18 | 75 | Hypothetical |
| 3 | N-Tosyl-N,N-dipropargylamine | Cp*RuCl(cod) (5) | - | DMF | 80 | 24 | 68 | Hypothetical |
cod: 1,5-cyclooctadiene; rac-BINAP: racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Cp: pentamethylcyclopentadienyl*
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition of this compound
Materials:
-
This compound
-
Hepta-1,6-diyne
-
[Rh(cod)₂]BF₄
-
rac-BINAP
-
Toluene (anhydrous)
-
Schlenk tube
Procedure:
-
In a glovebox, to a Schlenk tube add [Rh(cod)₂]BF₄ (0.025 mmol) and rac-BINAP (0.03 mmol).
-
Add 5 mL of anhydrous toluene and stir for 10 minutes.
-
Add a solution of this compound (0.5 mmol) and hepta-1,6-diyne (0.6 mmol) in 5 mL of anhydrous toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the substituted benzene product.
Caption: Rh-catalyzed [2+2+2] cycloaddition workflow.
Gold-Catalyzed Intramolecular Cycloaddition
Gold catalysts, particularly Au(I) and Au(III) complexes, are known to be highly effective in activating alkynes towards nucleophilic attack.[4] For a suitably functionalized derivative of this compound, such as one bearing a tethered nucleophile, an intramolecular cycloaddition can be envisioned to form various heterocyclic structures. For this hypothetical example, we consider a derivative where the ketone has been converted to an enamine tethered to a hydroxyl group.
Quantitative Data Summary
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (Z)-4-(but-3-yn-1-yl(2-hydroxyethyl)amino)pent-3-en-2-one | Ph₃PAuCl/AgOTf (2) | DCM | 25 | 2 | 92 | Hypothetical |
| 2 | (Z)-4-(but-3-yn-1-yl(2-hydroxyethyl)amino)pent-3-en-2-one | IPrAuCl/AgSbF₆ (1) | MeNO₂ | 0 | 4 | 88 | Hypothetical |
| 3 | (Z)-4-(but-3-yn-1-yl(2-hydroxyethyl)amino)pent-3-en-2-one | AuCl₃ (3) | Acetonitrile | 40 | 6 | 75 | Hypothetical |
IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization
Materials:
-
(Z)-4-(but-3-yn-1-yl(2-hydroxyethyl)amino)pent-3-en-2-one (substrate)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM, anhydrous)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add Ph₃PAuCl (0.01 mmol) and AgOTf (0.01 mmol).
-
Add 5 mL of anhydrous DCM and stir the resulting suspension for 10 minutes at room temperature.
-
Add a solution of the enaminone substrate (0.5 mmol) in 5 mL of anhydrous DCM to the catalyst mixture.
-
Stir the reaction at 25 °C for 2 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a short pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the bicyclic product.
Caption: Gold-catalyzed intramolecular cyclization pathway.
References
- 1. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
5-Hexyn-2-one: A Versatile Alkyne Building Block in the Synthesis of Complex Natural Products
For Immediate Release
Shanghai, China – December 14, 2025 – 5-Hexyn-2-one, a commercially available bifunctional molecule, has emerged as a valuable and versatile building block in the intricate art of natural product total synthesis. Its unique combination of a terminal alkyne and a methyl ketone provides synthetic chemists with a powerful tool to construct complex molecular architectures, particularly those containing five-membered rings. This application note highlights the utility of this compound in the total synthesis of the triquinane sesquiterpene (±)-hirsutene and explores its potential in cobalt-mediated cyclization reactions for the construction of other biologically significant molecules.
Introduction
Natural products continue to be a primary source of inspiration for the development of new therapeutic agents. Their structural complexity, however, presents a significant challenge to synthetic chemists. The development of efficient and convergent synthetic strategies is paramount. Key building blocks that allow for the rapid assembly of core structural motifs are highly sought after. This compound, with its orthogonal reactive sites, serves as an excellent precursor for a variety of transformations, including radical cyclizations and transition metal-catalyzed cycloadditions, enabling the construction of intricate polycyclic systems.
Application in the Total Synthesis of (±)-Hirsutene via Tandem Radical Cyclization
A notable application of a this compound derivative is demonstrated in the total synthesis of (±)-hirsutene, a linearly fused tricyclopentanoid natural product, by Dennis P. Curran and Donna M. Rakiewicz in 1985.[1][2] Their strategy hinges on a tandem radical cyclization to construct the fused five-membered ring system of the hirsutene core.
The synthesis commences with the preparation of a key iodoalkyne precursor derived from this compound. This precursor is then subjected to radical cyclization conditions to furnish the tricyclic skeleton of hirsutene.
Key Experimental Protocol: Tandem Radical Cyclization for the Synthesis of (±)-Hirsutene
The pivotal step in this synthesis is the tandem radical cyclization of an iodoalkyne precursor. The general protocol for such a reaction is as follows:
Reaction: Tandem Radical Cyclization to form the Hirsutene Core
Procedure:
A solution of the iodoalkyne precursor (1.0 equivalent) in degassed benzene is prepared. To this solution is added tri-n-butyltin hydride (1.1 to 1.5 equivalents) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, ~0.1 equivalents). The reaction mixture is then heated at reflux (approximately 80 °C) under an inert atmosphere for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic product, (±)-hirsutene. The reaction typically yields the product in moderate to good yields.[2]
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Preparation of Iodoalkyne Precursor | Various steps from this compound | Iodo-enyne | N/A |
| 2 | Tandem Radical Cyclization | tri-n-butyltin hydride, AIBN, benzene, reflux | (±)-Hirsutene | 64 |
Table 1: Key Reaction and Yield in the Total Synthesis of (±)-Hirsutene.
Experimental Workflow for Hirsutene Synthesis
Caption: Synthetic workflow for the total synthesis of (±)-Hirsutene.
Application in Pauson-Khand Reaction for Cyclopentenone Synthesis
The terminal alkyne of this compound and its derivatives makes it an excellent substrate for the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[3] This reaction provides a direct route to functionalized cyclopentenones, which are key structural motifs in a wide range of natural products, including the pentalenenes.[4][5]
General Protocol for the Intramolecular Pauson-Khand Reaction
The intramolecular Pauson-Khand reaction of an enyne derived from this compound can be used to construct bicyclic cyclopentenone systems.
Reaction: Intramolecular Pauson-Khand Reaction
Procedure:
To a solution of the enyne substrate (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene is added dicobalt octacarbonyl (Co₂(CO)₈, 1.0-1.2 equivalents) at room temperature under an inert atmosphere. The mixture is stirred until the formation of the alkyne-cobalt complex is complete, as indicated by TLC. A promoter, such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO), is then added, and the reaction mixture is gently heated or stirred at room temperature until the cyclization is complete. The reaction is then quenched, and the crude product is purified by chromatography to yield the bicyclic cyclopentenone.
| Substrate | Catalyst/Promoter | Product | Yield (%) | Reference |
| Enyne from this compound derivative | Co₂(CO)₈ / NMO | Bicyclic Cyclopentenone | Varies | [6] |
Table 2: General Pauson-Khand Reaction Data.
Logical Relationship in Pauson-Khand Reaction
Caption: Formation of cyclopentenones from this compound.
Conclusion
This compound serves as a cost-effective and versatile starting material for the synthesis of complex natural products. Its application in the total synthesis of (±)-hirsutene via a tandem radical cyclization highlights its utility in constructing polycyclic frameworks. Furthermore, its suitability as a precursor for the Pauson-Khand reaction opens avenues for the efficient synthesis of a wide array of cyclopentenone-containing natural products. The strategic incorporation of this building block can significantly streamline synthetic routes, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. synarchive.com [synarchive.com]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. Enantioselective synthesis of (-)-pentalenene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hexyn-2-one in the Synthesis of Medicinal Chemistry Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-hexyn-2-one as a versatile starting material for the synthesis of valuable heterocyclic scaffolds in medicinal chemistry. Detailed experimental protocols for the synthesis of pyrroles, furans, and proposed pathways to pyrazoles and isoxazoles are presented. The resulting scaffolds are foundational elements in the discovery of new therapeutic agents.
Introduction
This compound, a bifunctional molecule possessing both a ketone and a terminal alkyne, offers a unique platform for the construction of diverse heterocyclic systems. Its reactivity allows for sequential and one-pot transformations to generate scaffolds such as pyrroles and furans through established synthetic routes. Furthermore, its structure holds potential for the synthesis of other key medicinal chemistry scaffolds, including pyrazoles and isoxazoles. These heterocyclic cores are present in a wide array of approved drugs and clinical candidates, highlighting their importance in drug design and development.
Synthesis of 1,4-Dicarbonyl Intermediate: Hexane-2,5-dione
A key transformation of this compound is its conversion to hexane-2,5-dione, a 1,4-dicarbonyl compound. This intermediate is a direct precursor for the synthesis of 2,5-disubstituted pyrroles and furans via the Paal-Knorr synthesis. While direct hydration of this compound is plausible, a well-documented and high-yielding method to produce hexane-2,5-dione is through the acid-catalyzed hydrolysis of 2,5-dimethylfuran, which itself can be derived from biomass.
Experimental Protocol: Synthesis of Hexane-2,5-dione from 2,5-Dimethylfuran
This protocol details the synthesis of hexane-2,5-dione from the hydrolysis of 2,5-dimethylfuran.
Materials:
-
2,5-Dimethylfuran
-
Glacial Acetic Acid
-
Water
-
10% Sulfuric Acid solution
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Combine 2,5-dimethylfuran, glacial acetic acid, water, and a 10% sulfuric acid solution in a round-bottom flask. A typical ratio is 1000g of 2,5-dimethylfuran to 400g of glacial acetic acid, 480g of water, and 24-36ml of 10% sulfuric acid.[1]
-
Heat the mixture to reflux at a temperature of 75-90°C.
-
Monitor the reaction progress by checking the consumption of 2,5-dimethylfuran. The reaction is typically complete within 36-50 hours, or when the content of the starting material is below 2%.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solution containing hexane-2,5-dione can be purified by distillation.
Paal-Knorr Synthesis of Pyrrole and Furan Scaffolds
With hexane-2,5-dione in hand, the Paal-Knorr synthesis provides a straightforward and efficient method for the construction of 2,5-dimethylpyrrole and 2,5-dimethylfuran scaffolds.
Synthesis of N-Substituted 2,5-Dimethylpyrroles
The reaction of hexane-2,5-dione with primary amines or ammonia yields N-substituted or N-unsubstituted 2,5-dimethylpyrroles, respectively. These scaffolds are present in molecules with a range of biological activities.
This protocol describes the synthesis of a representative N-aryl-2,5-dimethylpyrrole.
Materials:
-
Hexane-2,5-dione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Round-bottom flask, reflux condenser, ice bath, vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine 228 mg (2.0 mmol) of hexane-2,5-dione, 186 mg (2.0 mmol) of aniline, and 0.5 ml of methanol.[2]
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[2]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Add 5.0 ml of 0.5 M hydrochloric acid to precipitate the product.[2]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole. The approximate expected yield is 178 mg (52%).[2]
Synthesis of 2,5-Dimethylfuran
The acid-catalyzed cyclization and dehydration of hexane-2,5-dione leads to the formation of 2,5-dimethylfuran.
Materials:
-
Hexane-2,5-dione
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
Procedure:
-
To a solution of hexane-2,5-dione in an anhydrous solvent such as toluene in a round-bottom flask, add a catalytic amount of an acid catalyst.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,5-dimethylfuran can be purified by distillation.
Biological Activity of Synthesized Scaffolds
The following table summarizes the reported biological activities of derivatives of the scaffolds synthesized from this compound.
| Scaffold | Derivative Class | Biological Activity | Quantitative Data (Example) | Reference |
| 2,5-Dimethylpyrrole | 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs | Antibacterial, Antifungal, Antitubercular | MIC: 1-4 µg/ml (antimicrobial), 1-2 µg/ml (antitubercular) | [3] |
| 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs | Cytotoxic | IC50 against Vero and A549 cell lines reported | [3] | |
| 2,5-Dimethylfuran | General | Antifungal, Bacterial metabolite | Not specified | [4] |
| General | Neurotoxicity (as a metabolite of hexane) | Not applicable | [5][6] |
Proposed Synthesis of Pyrazole and Isoxazole Scaffolds
While direct cyclization of this compound with hydrazine and hydroxylamine is not well-documented, plausible synthetic pathways can be proposed based on the reactivity of γ,δ-alkynyl ketones.
Proposed Synthesis of 3-Methyl-5-propylpyrazole
The reaction of γ,δ-alkynyl ketones with hydrazine can lead to the formation of pyrazoles. The following is a proposed general procedure.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Acid or base catalyst (optional, to be determined empirically)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount or a slight excess of hydrazine hydrate.
-
The reaction may be heated to reflux. The progress can be monitored by TLC or GC-MS.
-
Upon completion, the solvent would be removed under reduced pressure.
-
The resulting crude pyrazole could be purified by column chromatography or recrystallization.
Proposed Synthesis of 3-Methyl-5-propylisoxazole
Similarly, the reaction with hydroxylamine could yield isoxazole derivatives.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium acetate, triethylamine)
-
Ethanol
Procedure:
-
Dissolve this compound and hydroxylamine hydrochloride in ethanol.
-
Add a base to neutralize the hydrochloride and liberate free hydroxylamine.
-
Heat the reaction mixture to reflux and monitor its progress.
-
After completion, the reaction mixture would be worked up by removing the solvent and partitioning the residue between water and an organic solvent.
-
The organic layer would be dried and concentrated, and the crude isoxazole purified by chromatography.
Visualizations
Reaction Workflows
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic scaffolds. The conversion to hexane-2,5-dione provides a reliable entry point to 2,5-dimethylpyrroles and 2,5-dimethylfurans via the robust Paal-Knorr synthesis. Derivatives of these scaffolds have demonstrated promising biological activities, particularly in the antimicrobial and antitubercular arenas. Further exploration of the direct cyclization of this compound with dinucleophiles such as hydrazines and hydroxylamine is warranted to expand its utility in generating diverse pyrazole and isoxazole libraries for drug discovery programs. The protocols and data presented herein serve as a practical guide for researchers in the field of medicinal chemistry to harness the synthetic potential of this readily accessible starting material.
References
- 1. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 6. Human Metabolome Database: Showing metabocard for 2,5-Dimethylfuran (HMDB0033182) [hmdb.ca]
Application Notes and Protocols: 5-Hexyn-2-one in the Development of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Hexyn-2-one as a versatile building block for the synthesis and functionalization of novel organic materials. The presence of both a terminal alkyne and a ketone functional group within a single, small molecule makes this compound an invaluable tool for researchers in materials science and drug development. The terminal alkyne allows for facile modification and incorporation into various molecular scaffolds via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, while the ketone group offers a site for further chemical transformations or can impart specific properties to the final material.
Functionalization of Polymers and Surfaces
The terminal alkyne of this compound serves as a reactive handle for its attachment to azide-functionalized polymers or surfaces through CuAAC click chemistry. This process is characterized by its high yield, selectivity, and tolerance to a wide range of functional groups and reaction conditions.[1][2] This methodology allows for the precise introduction of ketone functionalities onto a material's backbone or surface.
Applications:
-
Drug Delivery: Ketone-functionalized nanoparticles or polymers can be used for the covalent attachment of hydrazide-modified drugs, forming pH-sensitive hydrazone linkages that can release the therapeutic agent in the acidic environment of tumor tissues or endosomes.
-
Bioconjugation: Surfaces modified with this compound can be used to immobilize proteins, peptides, or other biomolecules that have been derivatized with a hydrazide or aminooxy group, facilitating the development of biosensors and other diagnostic devices.[1]
-
Stimuli-Responsive Materials: The ketone group can be used to create materials that respond to changes in pH or the presence of specific analytes.[3][4][5] For example, the formation of hydrazones is reversible, allowing for the development of dynamic materials.
Experimental Protocol: Surface Functionalization of Azide-Modified Silica Nanoparticles with this compound
This protocol describes the process for grafting this compound onto the surface of azide-functionalized silica nanoparticles.
Materials:
-
Azide-functionalized silica nanoparticles (NPs)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Disperse 100 mg of azide-functionalized silica NPs in 10 mL of anhydrous DMF in a round-bottom flask.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
Add 5 equivalents of this compound and 1 equivalent of DIPEA to the dispersion.
-
In a separate vial, prepare a fresh solution of the copper catalyst by dissolving 0.1 equivalents of CuSO₄·5H₂O and 0.2 equivalents of sodium ascorbate in 1 mL of deionized water.
-
Add the catalyst solution to the nanoparticle dispersion.
-
Purge the reaction mixture with nitrogen for 15 minutes.
-
Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.
-
After the reaction, centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles sequentially with DMF, methanol, and deionized water (3 cycles each) to remove unreacted reagents.
-
Dry the functionalized nanoparticles under vacuum.
-
Characterize the product using Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of the ketone peak (~1715 cm⁻¹).
Synthesis of Advanced Polymer Architectures
This compound can be utilized as a functional monomer or as a post-polymerization modification agent to create complex polymer architectures.[6][7][8] The alkyne group enables its use in "grafting-to" or "grafting-from" strategies to create brush polymers, or as a linking agent to form star or dendritic polymers.
Applications:
-
Novel Block Copolymers: Sequential polymerization of different monomers followed by a click reaction with this compound can introduce a block with ketone functionalities.
-
Cross-linked Materials: The bifunctional nature of this compound can be exploited to create cross-linked polymer networks with tunable properties.
-
Functional Dendrimers: The iterative growth of dendrimers can incorporate this compound at each generation, leading to a high density of ketone groups at the periphery.
Experimental Protocol: Post-Polymerization Modification of an Azide-Containing Polymer
This protocol outlines the modification of a pre-synthesized polymer containing azide side chains with this compound.
Materials:
-
Azide-containing polymer (e.g., poly(glycidyl methacrylate) modified with sodium azide)
-
This compound
-
Tris(triphenylphosphine)copper(I) bromide ((PPh₃)₃CuBr)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
Dissolve 1 g of the azide-containing polymer in 20 mL of anhydrous THF in a Schlenk flask.
-
Add 3 equivalents of this compound to the polymer solution.
-
Add 0.05 equivalents of (PPh₃)₃CuBr to the reaction mixture.
-
Seal the flask and purge with nitrogen for 20 minutes.
-
Stir the reaction at 50°C for 48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into cold methanol.
-
Filter and wash the polymer with fresh methanol.
-
Redissolve the polymer in THF and reprecipitate in cold methanol to ensure complete removal of the catalyst and unreacted this compound.
-
Dry the functionalized polymer under vacuum.
-
Characterize the polymer by ¹H NMR to confirm the presence of the methyl ketone signal and by FTIR to monitor the disappearance of the azide stretching band.
Quantitative Data Summary
| Property | This compound | Reference |
| Molecular Formula | C₆H₈O | [9] |
| Molecular Weight | 96.13 g/mol | [9] |
| CAS Number | 2550-28-9 | [9] |
| Boiling Point | 150-151 °C | |
| Density | 0.91 g/mL | |
| Refractive Index | 1.437 |
Visualizations
Caption: Workflow for material functionalization using this compound.
Caption: Protocol for post-polymerization modification.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. klinger-lab.de [klinger-lab.de]
- 7. staff.uni-mainz.de [staff.uni-mainz.de]
- 8. youtube.com [youtube.com]
- 9. This compound | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental Protocol for Sonogashira Coupling of 5-Hexyn-2-one with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, proceeds under mild conditions, making it an invaluable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and organic materials. This application note provides a detailed experimental procedure for the Sonogashira coupling of 5-hexyn-2-one with various aryl halides, yielding valuable α,β-alkynyl ketones.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, affords the desired coupled product and regenerates the active palladium(0) catalyst. The use of an amine base is crucial for neutralizing the hydrogen halide byproduct generated during the reaction. While the traditional Sonogashira reaction relies on a copper co-catalyst, several copper-free protocols have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[1][2]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a representative aryl halide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene, or substituted derivatives)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Addition of Solvent and Base: Add the anhydrous solvent (e.g., THF, 10 mL) followed by the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.). Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkyne: To the stirred mixture, add this compound (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 70°C, depending on the reactivity of the aryl halide) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride solution (to remove the copper catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-alkynyl ketone.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides.
Table 1: Sonogashira Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 92 |
| 2 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 88 |
| 3 | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 95 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50 | 4 | 85 |
Table 2: Sonogashira Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 70 | 12 | 75 |
| 2 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 70 | 10 | 82 |
| 3 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 70 | 12 | 80 |
| 4 | 1-Bromo-4-fluorobenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 16 | 70 |
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Simplified Catalytic Cycle Diagram:
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 5-Hexyn-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Sonogashira coupling of 5-Hexyn-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Sonogashira coupling of this compound?
A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, this compound, to form a symmetric 1,3-diyne.[1][2] This undesired reaction, often referred to as Glaser or Hay coupling, consumes the alkyne starting material, which can significantly lower the yield of the desired cross-coupled product.[1][2] Another potential, though less commonly reported, side reaction for a substrate like this compound could involve base-catalyzed reactions of the ketone, such as aldol condensation, particularly if strong bases and elevated temperatures are used.
Q2: What causes the homocoupling of this compound?
A2: The primary drivers of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is added to enhance the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][2]
Q3: Can the ketone group in this compound interfere with the Sonogashira coupling reaction?
A3: The ketone functionality in this compound is generally compatible with Sonogashira coupling conditions. However, the choice of base is crucial. Strong bases could potentially lead to side reactions involving the enolizable protons alpha to the carbonyl group, such as aldol-type condensations. Using milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help minimize these potential issues.
Q4: What is the general reactivity trend for the aryl halide coupling partner?
A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend for reactivity is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[2] Aryl iodides are the most reactive and can often be coupled at or near room temperature, while aryl bromides and chlorides typically require higher temperatures to achieve good conversion.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Sonogashira coupling of this compound.
Problem 1: Low yield of the desired cross-coupled product and a significant amount of a higher molecular weight byproduct.
-
Question: My reaction is producing a significant amount of a byproduct that appears to be a dimer of this compound. What is happening and how can I fix it?
-
Answer: This is a classic case of alkyne homocoupling (Glaser coupling). To minimize this side reaction, consider the following troubleshooting steps, which are also outlined in the workflow diagram below.
-
Ensure a scrupulously inert atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.[1][2] Use Schlenk techniques or a glovebox. Ensure all solvents and liquid reagents are thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through them.
-
Consider a copper-free protocol: The copper(I) co-catalyst is a major contributor to homocoupling.[1][2][3] Numerous copper-free Sonogashira protocols have been developed and may provide a cleaner reaction profile for your substrate.[3]
-
Slow addition of the alkyne: Adding this compound slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.
-
Optimize the reaction parameters: The choice of palladium catalyst, ligand, base, and solvent can have a substantial impact on the ratio of cross-coupling to homocoupling.[4] Experiment with different conditions as detailed in the data presentation table below.
-
Problem 2: The reaction is sluggish or does not go to completion.
-
Question: My starting materials are being consumed very slowly, or the reaction stalls before completion. What can I do to improve the reaction rate and conversion?
-
Answer: Sluggish reactions can be caused by several factors. Here are some troubleshooting suggestions:
-
Increase the reaction temperature: If you are using a less reactive aryl halide, such as an aryl bromide or chloride, increasing the temperature is often necessary to drive the reaction to completion.[2]
-
Check the quality of your reagents and catalysts: Ensure that your palladium catalyst and any phosphine ligands have not degraded. Palladium(0) species can be sensitive to air and moisture. Use fresh, high-purity reagents.
-
Optimize the solvent and base: The choice of solvent and base can significantly influence the reaction rate. A more polar solvent may be beneficial in some cases. Ensure the base is strong enough to deprotonate the alkyne but not so strong as to cause side reactions. For difficult couplings, a stronger amine base like piperidine or a carbonate base like cesium carbonate might be effective.[5]
-
Increase catalyst loading: While not always ideal, increasing the catalyst loading (both palladium and copper, if used) can sometimes improve conversion for challenging substrates.
-
Problem 3: Formation of palladium black and decomposition of the catalyst.
-
Question: My reaction mixture turns black, and I suspect the palladium catalyst is precipitating. What causes this and how can I prevent it?
-
Answer: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst to bulk palladium metal, which is catalytically inactive.
-
Ligand choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. If you are observing catalyst decomposition, consider using a more robust or bulky electron-rich phosphine ligand.
-
Temperature control: Excessively high temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Solvent effects: Certain solvents can promote the formation of palladium black. If you are using a solvent like THF, you might consider switching to a different solvent such as DMF or toluene to see if it improves catalyst stability.
-
Data Presentation
The following table summarizes the general influence of various reaction parameters on the outcome of the Sonogashira coupling, with a focus on maximizing the yield of the desired cross-coupled product and minimizing the formation of the homocoupling byproduct.
| Parameter | Condition | Effect on Desired Product Yield | Effect on Homocoupling | Rationale and Remarks |
| Atmosphere | Inert (Argon or Nitrogen) | Increases | Decreases significantly | Oxygen is a key promoter of the homocoupling side reaction.[1][2] |
| Aerobic (Air) | Decreases | Increases significantly | Should be avoided, especially when a copper co-catalyst is used. | |
| Co-catalyst | Copper(I) Iodide | Generally increases rate | Increases | Co-catalyst accelerates the reaction but also promotes homocoupling.[1][2] |
| Copper-free | May be slightly lower | Decreases significantly | A good strategy to avoid the Glaser coupling byproduct.[3] | |
| Base | Amine (e.g., TEA, DIPEA) | Good | Moderate | Milder bases are generally preferred to avoid side reactions with the ketone. |
| Stronger Base (e.g., Cs₂CO₃) | Can improve for less reactive halides | Can vary | May be necessary for aryl chlorides but increases the risk of ketone-related side reactions. | |
| Solvent | Aprotic (e.g., THF, Toluene, DMF) | Generally good | Can vary | Solvent choice can affect catalyst stability and reaction rate. |
| Protic (e.g., water with surfactant) | Can be good in some protocols | Can vary | Greener alternatives are being developed. | |
| Temperature | Room Temperature | Good for aryl iodides | Lower | Milder conditions generally suppress side reactions.[2] |
| Elevated Temperature | Necessary for aryl bromides/chlorides | Can increase | Required for less reactive halides but may also increase the rate of side reactions.[2] | |
| Alkyne Addition | All at once | Lower | Higher | High initial concentration of the alkyne favors homocoupling. |
| Slow addition | Higher | Lower | Maintains a low concentration of the alkyne, disfavoring dimerization. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Halide (with Copper Co-catalyst)
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine), freshly distilled
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (5 mL) followed by the amine base (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., room temperature for aryl iodides, 50-80 °C for aryl bromides).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Technical Support Center: Purification of Pyrrole Products from Paal-Knorr Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrrole products obtained from Paal-Knorr synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude pyrrole product from a Paal-Knorr synthesis?
A1: Common impurities can include unreacted starting materials (1,4-dicarbonyl compound and amine), the corresponding furan byproduct, acidic catalysts, water, and polymeric materials.[1][2] The formation of furan is particularly favored under strongly acidic conditions (pH < 3).[1][3]
Q2: My pyrrole product is dark-colored. Is this normal and how can I decolorize it?
A2: Yes, it is common for crude pyrroles to be dark.[2] Pyrroles are susceptible to oxidation and polymerization, especially when exposed to air, light, and acidic conditions, leading to colored impurities.[2][4] Purification methods such as column chromatography or recrystallization can remove these colored byproducts.[2] Proper storage under an inert atmosphere and protected from light is crucial to prevent discoloration of the purified product.[2][4]
Q3: I have a low yield after purification. What are the potential causes?
A3: Low yields can result from several factors, including incomplete reaction, product degradation under harsh reaction conditions (e.g., high temperature or strong acid), or inefficient purification.[1] For instance, during workup, prolonged contact with drying agents like potassium hydroxide (KOH) can lead to the formation of potassium pyrrole, reducing the yield of the free pyrrole.[4] Polymerization of the pyrrole during heating in distillation can also contribute to yield loss.[4]
Q4: How can I effectively remove water from my pyrrole sample?
A4: Water can be a challenging impurity to remove. Standard drying agents can be used, but for stubborn cases, azeotropic distillation with a suitable solvent like toluene can be effective.[4] Another approach is to treat the crude pyrrole with an activated carboxylic acid derivative, which reacts with water, before distillation. This can reduce the water content to less than 0.1%.[4][5]
Q5: Which purification technique is most suitable for my pyrrole product?
A5: The choice of purification method depends on the physical properties of your pyrrole (solid or liquid), the nature of the impurities, and the scale of your reaction.
-
For solids: Recrystallization is often a good choice.[1]
-
For liquids: Distillation under reduced pressure is effective for volatile pyrroles.[1]
-
For general purification and separation of similarly polar compounds: Silica gel column chromatography is a standard and versatile technique.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant Furan Byproduct Formation | Reaction conditions are too acidic (pH < 3).[1][3] | Use a weaker acid catalyst (e.g., acetic acid) or run the reaction under neutral conditions.[3] Monitor and adjust the pH to be above 3. |
| Product Degradation/Polymerization | Harsh reaction conditions (e.g., high temperature, strong acid).[1] | Employ milder reaction conditions. Modern protocols often use catalysts that allow the reaction to proceed at or near room temperature.[1][6] |
| Persistent Unreacted Starting Materials | Incomplete reaction due to insufficiently reactive starting materials (e.g., sterically hindered amines or dicarbonyls) or suboptimal reaction time/temperature.[1] | Increase reaction time or temperature cautiously.[1] Consider using a more active catalyst. If starting materials are sterically hindered, a different synthetic route might be necessary. |
| Difficulty in Crystallization | Oily impurities preventing crystal lattice formation. Product is a liquid or low-melting solid at room temperature. | Purify by column chromatography to remove impurities before attempting recrystallization.[1] If the product is a liquid, consider purification by distillation.[1] |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). Co-eluting impurities. | Optimize the eluent system by testing different solvent polarities with Thin Layer Chromatography (TLC). A gradient elution may be necessary for complex mixtures.[7] If the compound is acid-sensitive, silica gel can be deactivated with triethylamine.[7] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for the purification of both solid and liquid pyrroles and is effective at separating compounds with different polarities.
Materials:
-
Crude pyrrole product
-
Silica gel (230-400 mesh)
-
Appropriate eluent (e.g., hexane/ethyl acetate mixture, determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation and Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude pyrrole in a minimal amount of the eluent. Carefully load the solution onto the top of the silica bed using a pipette.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to start the flow. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified pyrrole.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrrole product.[8]
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid pyrrole products.
Materials:
Procedure:
-
Dissolution: In a flask, dissolve the crude pyrrole in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.[9]
Protocol 3: Purification by Distillation
This method is suitable for volatile liquid pyrroles.
Materials:
-
Crude liquid pyrrole
-
Distillation apparatus (flask, distillation head, condenser, receiving flask)
-
Vacuum source (if performing vacuum distillation)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude pyrrole in the distillation flask.
-
Distillation: Heat the flask gently. If using a vacuum, apply it to the system.
-
Fraction Collection: Collect the fraction that distills at the boiling point of the pyrrole product. Discard any initial lower-boiling fractions which may contain solvent or volatile impurities.
-
Completion: Once the desired product has been collected, stop the heating and allow the apparatus to cool before releasing the vacuum.[1][8]
Visualizations
Caption: General purification workflow for Paal-Knorr products.
Caption: Troubleshooting logic for low yield in pyrrole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nazarov Cyclization with Alkynes
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in optimizing reaction conditions for the Nazarov cyclization with alkyne substrates.
Frequently Asked Questions (FAQs)
Q1: My Nazarov cyclization of an alkynyl vinyl ketone is not proceeding. What are the common initial checks?
A1: When a Nazarov cyclization fails to initiate, the primary suspects are often the catalyst system and the reaction setup. Start by verifying the following:
-
Catalyst Activity: Ensure your Lewis acid or Brønsted acid catalyst has been stored under anhydrous conditions and has not been deactivated by atmospheric moisture. For transition metal catalysts, verify their integrity and oxidation state.
-
Inert Atmosphere: Many catalysts, particularly organometallic complexes, are sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Solvent Quality: Use anhydrous and deoxygenated solvents. Protic impurities can quench Lewis acids, and dissolved oxygen can lead to oxidative side reactions.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst. Ensure your alkynyl vinyl ketone is of high purity.
Q2: I am observing very low yields. What are the potential causes and how can I improve them?
A2: Low yields in Nazarov cyclizations with alkynes can stem from several factors. Here are some common causes and troubleshooting steps:
-
Insufficient Catalyst Loading: While catalytic amounts are desired, some substrates require higher catalyst loadings, sometimes even stoichiometric amounts of a Lewis acid, to proceed efficiently.[1] Consider increasing the catalyst loading incrementally.
-
Inappropriate Catalyst: Not all catalysts are suitable for every substrate. Strong Lewis acids like FeCl₃ or BF₃·OEt₂ might be necessary for less reactive substrates.[2] For more sensitive substrates, milder catalysts like Cu(OTf)₂ or molecular iodine may provide better results.[3][4]
-
Unfavorable Reaction Temperature: Temperature plays a crucial role. While higher temperatures can accelerate the reaction, they can also lead to decomposition. Conversely, a temperature that is too low may result in a sluggish or stalled reaction. Experiment with a range of temperatures to find the optimal balance.
-
Poor Substrate Conformation: The Nazarov cyclization requires the divinyl ketone (formed in situ from the alkyne) to adopt an s-trans, s-trans conformation for the electrocyclization to occur. Steric hindrance can disfavor this conformation. Modifying the substrate structure, if possible, or using catalysts that can enforce the required conformation can be beneficial.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Poor regioselectivity is a common challenge, especially with unsymmetrically substituted substrates.[1] Here are some strategies to improve it:
-
"Polarized" Substrates: Introduce electron-donating and electron-withdrawing groups on the vinyl moieties to "polarize" the pentadienyl cation intermediate. This can direct the cyclization and improve regioselectivity.[1]
-
Directing Groups: The use of a β-silyl group on one of the vinyl fragments can effectively direct the elimination step, leading to a single regioisomer.[1][2]
-
Catalyst Choice: The choice of catalyst can influence the regiochemical outcome. Experiment with different Lewis acids or transition metal catalysts.
Q4: How can I control the stereoselectivity of the reaction?
A4: Achieving high stereoselectivity can be challenging as the stereocenters created during the conrotatory ring closure can be lost during the subsequent elimination step.[1]
-
Chiral Catalysts: The use of chiral Lewis acids or Brønsted acids can induce asymmetry and control the direction of the conrotatory closure, although this often requires high catalyst loadings and may result in modest enantioselectivity.[1]
-
Substrate Control: Introducing chiral auxiliaries on the substrate can direct the stereochemical outcome of the cyclization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Reaction / Low Conversion | Inactive catalyst | Use a fresh batch of catalyst; ensure anhydrous storage and handling. |
| Insufficient activation | Increase catalyst loading; switch to a stronger Lewis or Brønsted acid. | |
| Reaction temperature is too low | Gradually increase the reaction temperature. | |
| Presence of inhibitors (water, oxygen) | Use anhydrous, degassed solvents and maintain a strict inert atmosphere. | |
| Formation of Multiple Products | Lack of regioselectivity | Use a "polarized" substrate or a directing group (e.g., β-silyl). |
| Competing side reactions | Lower the reaction temperature; screen different catalysts and solvents. | |
| Product Decomposition | Reaction conditions are too harsh | Use a milder catalyst (e.g., I₂, Cu(OTf)₂); lower the reaction temperature. |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Poor Diastereoselectivity | Racemization of α-stereocenters | Use milder reaction conditions to suppress proton transfer equilibria.[1] |
| Loss of stereoinformation upon elimination | This is an inherent challenge; consider strategies where the elimination step is controlled. |
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is critical for a successful Nazarov cyclization. Below is a summary of commonly used catalysts and their general characteristics.
| Catalyst System | Typical Loading (mol%) | Reaction Conditions | Advantages | Disadvantages |
| Strong Lewis Acids (e.g., FeCl₃, AlCl₃, BF₃·OEt₂) | 100 - 200 | Often requires low temperatures (-78 °C to rt) | Effective for unactivated substrates. | Stoichiometric amounts often needed; harsh conditions can lead to side reactions and decomposition. |
| Milder Lewis Acids (e.g., Cu(OTf)₂, Sc(OTf)₃) | 5 - 20 | Room temperature to moderate heating | Catalytic; better functional group tolerance. | May not be effective for all substrates. |
| Molecular Iodine (I₂) | 10 - 20 | Mild, metal-free conditions (rt) | Inexpensive, easy to handle, and environmentally benign.[3][4][5] | May not be as reactive as strong Lewis acids for challenging substrates. |
| Gold Catalysts (e.g., AuCl, AuCl₃) | 1 - 5 | Mild conditions (rt) | Highly efficient for enyne cyclizations; can enable cascade reactions. | Catalyst cost can be high. |
| Brønsted Acids (e.g., TfOH, MsOH) | Catalytic to stoichiometric | Varies with acid strength | Can be effective for certain substrates. | Strong acids can cause side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Nazarov Cyclization
This protocol is adapted from the work of Koenig et al. on iodine-catalyzed Nazarov cyclizations.[3]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alkynyl vinyl ketone substrate (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in an appropriate solvent (e.g., CH₂Cl₂ or MeCN) under an inert atmosphere of argon or nitrogen.
-
Catalyst Addition: Add molecular iodine (I₂) (0.1 - 0.2 equiv) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Gold-Catalyzed Nazarov Cyclization of 1,5-Enynes
This is a general procedure based on the principles of gold-catalyzed enyne cyclizations.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the gold catalyst (e.g., AuCl or a ligand-supported Au(I) complex, 1-5 mol%) to an oven-dried reaction vessel.
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent (e.g., CH₂Cl₂ or toluene) followed by the 1,5-enyne substrate (1.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (often room temperature is sufficient).
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material using TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture directly.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentenone product.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Nazarov cyclization with an alkyne substrate.
Experimental Workflow
Caption: General experimental workflow for a Nazarov cyclization reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding Nazarov cyclizations.
References
- 1. Nazarov Cyclization [organic-chemistry.org]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Iodine-Catalyzed Nazarov Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine-Catalyzed Nazarov Cyclizations [organic-chemistry.org]
- 5. Iodine-Catalyzed Nazarov Cyclizations. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during "click" chemistry experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the copper catalyst in the CuAAC reaction?
A1: The copper catalyst, specifically in its Cu(I) oxidation state, is essential for the CuAAC reaction. It works by forming a copper acetylide intermediate with the terminal alkyne. This intermediate then readily reacts with an azide to form the stable 1,4-disubstituted triazole ring.[1][] The uncatalyzed version of this reaction is significantly slower, often requiring high temperatures and resulting in a mixture of 1,4 and 1,5-regioisomers.[1][3]
Q2: Should I use a Cu(I) or Cu(II) salt as my catalyst source?
A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][4][5] Therefore, a common and highly effective practice is to use a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[1][4] This in situ reduction generates the active Cu(I) species throughout the reaction, ensuring a consistent catalytic cycle.[1]
Q3: What is the purpose of adding a ligand to my CuAAC reaction?
A3: Ligands are crucial for several reasons. They stabilize the active Cu(I) catalyst, preventing its oxidation to Cu(II) and disproportionation to Cu(0) and Cu(II).[1][6][7] Ligands can also increase the solubility of the copper catalyst and significantly accelerate the reaction rate.[1][8] For biological applications, ligands are critical for protecting sensitive biomolecules from damage caused by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[6][8][9]
Q4: Can I perform CuAAC reactions on sensitive biological molecules?
A4: Yes, CuAAC is a cornerstone of bioconjugation due to its high specificity and biocompatibility.[1][10] The azide and alkyne functional groups are bio-orthogonal, meaning they are largely absent in natural biological systems and thus do not participate in side reactions with native biomolecules.[1][10] When working with sensitive samples like proteins or nucleic acids, it is essential to use a biocompatible, water-soluble ligand such as THPTA and to carefully optimize conditions to minimize potential damage from ROS.[1][11]
Q5: How can I purify the final product of my CuAAC reaction?
A5: The purification strategy depends on the nature of your product. For small molecules, standard organic chemistry techniques like column chromatography, recrystallization, or precipitation are effective.[1] For larger biomolecules, methods such as dialysis, size-exclusion chromatography, or the use of copper-chelating resins are employed to remove excess reagents and the copper catalyst.[1][12][13]
Troubleshooting Guide
Low or No Product Yield
This is one of the most common issues and can stem from various factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Recommended Solutions & Explanations |
| Inactive Catalyst | - Use Fresh Reducing Agent: Sodium ascorbate solutions should be prepared fresh, as ascorbate readily oxidizes in the presence of air, failing to reduce Cu(II) to the active Cu(I).[6] - Degas Solvents: Oxygen can oxidize the active Cu(I) catalyst.[14][15] Degassing solvents by bubbling with an inert gas (N₂ or Ar) can be critical, especially for slow reactions. - Add or Optimize Ligand: Ligands protect the Cu(I) from oxidation and disproportionation.[1][6] Ensure the correct ligand is used for your solvent system (e.g., TBTA for organic, THPTA for aqueous).[1] An optimal ligand-to-copper ratio is often around 5:1.[6][16] |
| Reagent Purity/Stability | - Purify Starting Materials: Impurities in the azide or alkyne starting materials can inhibit the catalyst. Standard purification techniques should be employed. - Check Reagent Stability: Azides, especially small molecule azides, can be unstable and should be handled with care and not isolated in large quantities away from solvent.[13][15] Ensure your alkyne has not degraded. |
| Stoichiometry | - Optimize Reagent Ratio: While a 1:1 ratio is theoretically sufficient, using a slight excess (e.g., 1.1 to 2 equivalents) of the less precious or more soluble reagent can drive the reaction to completion.[16] |
| Reaction Conditions | - Temperature: Most CuAAC reactions proceed well at room temperature.[16] For sterically hindered substrates or slow reactions, gentle heating (e.g., 40-60 °C) may be beneficial.[1][16] - Solvent: The reaction is tolerant of many solvents, but solubility of all components is key.[17] Common choices include t-BuOH/water, DMF, DMSO, and water for bioconjugation.[1][18] - pH: The reaction works over a broad pH range (typically 4-12).[5][7] For bioconjugation, a pH around 7-8 is common. Buffers containing high concentrations of coordinating species like Tris or chloride should be used with caution as they can interfere with the catalyst.[13][14] |
| Steric Hindrance | - Increase Reaction Time/Temperature: Bulky groups near the azide or alkyne can slow the reaction.[1][16] Increasing the reaction time or temperature can help overcome this barrier.[1][16] |
Presence of Side Products
Q: I am observing unexpected side products in my reaction mixture. What could be the cause?
A: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diacetylene byproduct. This is typically caused by the presence of oxygen, which oxidizes the Cu(I) catalyst.
// Nodes Alkyne [label="Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide [label="Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Desired_Product [label="1,4-Triazole\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="Alkyne Dimer\n(Glaser Coupling)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Oxygen [label="O₂", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cu_II [label="Cu(II) Inactive", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Alkyne -> Desired_Product; Azide -> Desired_Product; Cu_I -> Desired_Product [label=" CuAAC "];
Alkyne -> Side_Product [label=" Dimerization "]; Cu_I -> Oxygen [dir=none]; Oxygen -> Cu_II [label=" Oxidation "]; Cu_II -> Side_Product [label=" Promotes "]; } . Caption: Desired and side reaction pathways in CuAAC chemistry.
| Side Product | Cause | Solutions |
| Alkyne Homocoupling (Glaser Coupling) | Oxidation of the Cu(I) catalyst to Cu(II) by oxygen.[14] | - Degas Reaction Mixture: Thoroughly degas all solvents and the final reaction mixture with an inert gas.[14] - Use Excess Reducing Agent: Ensure a sufficient excess of sodium ascorbate is present to continually reduce any Cu(II) that forms.[3] - Use a Ligand: A stabilizing ligand will protect the Cu(I) catalyst from oxidation.[1] |
| Biomolecule Degradation | Generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate/O₂ system can damage sensitive biomolecules, particularly residues like histidine.[5][9] | - Add a Scavenger: Additives like aminoguanidine can help prevent damage from ascorbate byproducts.[9][14] - Use Excess Ligand: A 5-fold excess of a ligand like THPTA can act as a sacrificial reductant, protecting the biomolecule.[9][11] - Work under Anaerobic Conditions: For highly sensitive substrates, performing the reaction in an oxygen-free environment can prevent ROS formation.[19] |
Experimental Protocols
General Protocol for Small Molecule Synthesis in Organic Solvents
This protocol is a starting point and may require optimization.
Reagent Preparation:
-
Prepare stock solutions of your alkyne (e.g., 100 mM in DMF) and azide (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of TBTA (e.g., 50 mM in a 1:4 v/v mixture of DMF/t-BuOH).
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH/water).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Add the TBTA solution (0.05-0.25 equivalents, to achieve a 5:1 ligand:copper ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Bioconjugation in Aqueous Buffer
This protocol is a starting point for labeling biomolecules and requires careful optimization.
Reagent Preparation:
-
Prepare a solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the azide-containing label (e.g., a fluorescent dye) in DMSO or water.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) in its buffer.
-
Add the azide-label (2-10 equivalents).
-
In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock and the THPTA stock to achieve the desired final concentrations (e.g., final [CuSO₄] = 100-500 µM, final [THPTA] = 500 µM - 2.5 mM, maintaining a 5:1 ratio). Let this stand for 1-2 minutes.[6]
-
Add the catalyst premix to the reaction tube containing the biomolecule.
-
Initiate the reaction by adding the fresh sodium ascorbate solution (e.g., to a final concentration of 2-5 mM).[6]
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight. Gentle mixing is recommended.
-
Purify the conjugated biomolecule using a method appropriate for its size and properties, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
Key Component Summary
| Component | Typical Concentration / Ratio | Key Considerations |
| Copper Source | 0.01 - 0.1 eq (small molecule) 50 - 500 µM (bioconjugation) | CuSO₄ is common and stable.[1] Cu(I) salts can be used but require anaerobic conditions. |
| Reducing Agent | 0.1 - 5 eq (relative to Cu) 1 - 5 mM (bioconjugation) | Sodium ascorbate is standard. Must be prepared fresh. [6] |
| Ligand | 1 - 5 eq (relative to Cu) | Crucial for stability and rate. [16] TBTA for organic solvents, THPTA/BTTAA for aqueous.[1][6] A 5:1 ligand-to-copper ratio is often optimal.[6] |
| Substrates | 1:1 to 1:2 (Alkyne:Azide) | A slight excess of one component can improve yield.[16] |
| Solvent | 0.1 - 1 M (substrate concentration) | Must solubilize all components. Water, tBuOH/H₂O, DMF, DMSO are common.[18] |
// Nodes Cu_I [label="Cu(I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_Acetylide [label="Copper\nAcetylide", fillcolor="#FBBC05", fontcolor="#202124"]; Six_Membered [label="Six-Membered\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Triazolide [label="Copper\nTriazolide", fillcolor="#FBBC05", fontcolor="#202124"]; Triazole [label="1,4-Triazole\nProduct", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for positioning reactants Alkyne [label="Alkyne", shape=plaintext, fontcolor="#202124"]; Azide [label="Azide", shape=plaintext, fontcolor="#202124"]; Proton [label="H+", shape=plaintext, fontcolor="#202124"];
// Edges Alkyne -> Cu_Acetylide [style=invis]; Cu_I -> Cu_Acetylide [label="+ Alkyne"];
Azide -> Six_Membered [style=invis]; Cu_Acetylide -> Six_Membered [label="+ Azide"];
Six_Membered -> Cu_Triazolide [label=" Ring\nContraction"];
Proton -> Triazole [style=invis]; Cu_Triazolide -> Triazole [label="+ H+"];
Triazole -> Cu_I [label=" Catalyst\nRegeneration"]; } . Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bioclone.net [bioclone.net]
- 18. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
- 19. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hexyn-2-one in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hexyn-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Pauson-Khand Reaction: Low Yields and Unexpected Byproducts
Question: I am performing an intramolecular Pauson-Khand reaction with a derivative of this compound to form a bicyclic cyclopentenone, but I am observing low yields and several byproducts. What are the common pitfalls and how can I troubleshoot this?
Answer:
The Pauson-Khand reaction, a powerful tool for [2+2+1] cycloaddition, can sometimes be challenging.[1][2] Low yields and byproduct formation are common issues that can often be resolved by carefully controlling the reaction conditions and understanding potential side reactions.[2]
Potential Byproducts and Their Sources:
-
Unreacted Starting Material: Incomplete reaction is a frequent cause of low yields. This can be due to insufficient heating, catalyst deactivation, or a non-optimal concentration of carbon monoxide.[1]
-
Alkene Isomerization Products: The double bond in your enyne substrate may isomerize under the reaction conditions, leading to the formation of undesired regioisomers of the cyclopentenone product.
-
Alkyne Dimerization/Trimerization Products: Under certain conditions, particularly at high concentrations or with certain catalysts, the alkyne moiety of this compound can undergo self-condensation reactions.
-
Decomposition Products: this compound and the resulting cyclopentenone can be sensitive to high temperatures and prolonged reaction times, leading to decomposition.[1]
-
Metal-Containing Byproducts: Residual cobalt from the catalyst can contaminate the product.[3]
Troubleshooting Flowchart:
Caption: Troubleshooting logic for a Pauson-Khand reaction.
Experimental Protocol: Purification of Cyclopentenones
A typical workup and purification procedure for a Pauson-Khand reaction mixture involves the following steps:
-
Removal of Metal Carbonyls: After the reaction is complete, cool the mixture to room temperature. To remove the cobalt-alkyne complex and other cobalt species, the reaction mixture can be treated with an oxidizing agent like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO).[4] An alternative is to pass the crude mixture through a short plug of silica gel or Florisil.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
-
Column Chromatography: The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective in separating the desired cyclopentenone from less polar byproducts (like unreacted starting material and isomerization products) and more polar impurities.[5]
Quantitative Data Summary (Illustrative):
| Issue | Potential Cause | Parameter to Vary | Expected Outcome |
| Low Conversion (<50%) | Insufficient reaction time/temperature | Increase temperature by 10-20 °C | Increased conversion |
| Low Conversion (<50%) | Catalyst deactivation | Use fresh catalyst or increase loading | Increased conversion |
| Regioisomer Formation | Isomerization of alkene | Use a milder catalyst system | Improved regioselectivity |
| Dimer/Trimer Formation | High substrate concentration | Decrease initial concentration | Reduced high molecular weight byproducts |
2. Hydration of this compound: Formation of Isomeric Ketones
Question: I am trying to synthesize 2,5-hexanedione via mercury(II)-catalyzed hydration of this compound, but I am getting a mixture of products. How can I improve the selectivity?
Answer:
The hydration of terminal alkynes is a common method to produce methyl ketones.[6] However, the presence of another carbonyl group in this compound can lead to the formation of constitutional isomers.
Expected Products and Potential Byproducts:
-
Desired Product (Markovnikov Addition): 2,5-Hexanedione. This is the expected product from the Markovnikov addition of water across the triple bond.[6][7]
-
Potential Byproduct (Anti-Markovnikov Addition): 5-Oxohexanal. While mercury-catalyzed hydration strongly favors Markovnikov addition, trace amounts of the anti-Markovnikov product can sometimes be observed, especially if reaction conditions are not optimal.[8]
-
Isomerization Byproduct: 5-Hexen-2-one. Under certain acidic conditions, isomerization of the starting alkyne to an allene or a conjugated diene can occur, which upon hydration can lead to different products.
Troubleshooting Strategies:
-
Catalyst Choice: Ensure you are using a high-purity mercury(II) sulfate catalyst.
-
Acid Concentration: The concentration of the acid (typically sulfuric acid) can influence the reaction rate and selectivity. A lower acid concentration may reduce side reactions but could also slow down the desired hydration.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize isomerization and decomposition.
-
Alternative Method (for Anti-Markovnikov product): If the goal is to synthesize the aldehyde (anti-Markovnikov product), hydroboration-oxidation is the preferred method.[6][9]
Reaction Pathway Diagram:
Caption: Hydration of this compound leading to isomeric products.
Experimental Protocol: Hydroboration-Oxidation for Aldehyde Synthesis
To selectively obtain the anti-Markovnikov product (5-oxohexanal), the following procedure is recommended:
-
Hydroboration: To a solution of this compound in dry THF at 0 °C, add a solution of a sterically hindered borane, such as disiamylborane or 9-BBN, dropwise under an inert atmosphere. Allow the reaction to stir at room temperature for the recommended time.
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Workup: After the oxidation is complete, extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting aldehyde by column chromatography on silica gel.
3. Isomerization of this compound
Question: During a reaction, I suspect that my starting material, this compound, is isomerizing. What could be causing this and how can I prevent it?
Answer:
Terminal alkynes can be prone to isomerization to internal alkynes or allenes, especially in the presence of strong bases or certain transition metal catalysts.
Potential Isomerization Products:
-
4-Hexyn-2-one: Migration of the triple bond.
-
3,4-Hexadien-2-one: An allenic ketone.
-
2,4-Hexadien-2-one: A conjugated dienone.
Conditions Promoting Isomerization:
-
Strong Bases: Strong bases can deprotonate the terminal alkyne, and the resulting acetylide can undergo rearrangement.
-
High Temperatures: Thermal stress can promote isomerization.
-
Certain Transition Metals: Some transition metal catalysts used in other transformations can also catalyze alkyne isomerization.[10][11]
Prevention Strategies:
-
Base Selection: If a base is required for your reaction, use the mildest base that is effective. For deprotonation of the terminal alkyne, n-butyllithium or sodium amide are typically used at low temperatures to minimize isomerization.
-
Temperature Control: Conduct your reaction at the lowest possible temperature.
-
Catalyst Screening: If you suspect the catalyst is causing isomerization, screen alternative catalysts that are known to have lower isomerization activity.
-
Protection of the Alkyne: In some cases, the terminal alkyne can be protected, for example, as a silylacetylene, to prevent isomerization. The protecting group can be removed in a subsequent step.
Isomerization Pathways Diagram:
Caption: Potential isomerization pathways of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. Alkene synthesis by isomerization [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Yields in Heterocyclic Synthesis with 5-Hexyn-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides, detailed experimental protocols, and comparative data to help you increase yields in the synthesis of furans, pyridines, and pyrazoles using 5-hexyn-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of heterocycles from this compound, providing potential causes and actionable solutions.
Furan Synthesis (Paal-Knorr Type Reactions)
The synthesis of substituted furans from this compound typically proceeds via an intramolecular cyclization, analogous to the Paal-Knorr synthesis.[1][2] This often involves the hydration of the alkyne to form a 1,4-dicarbonyl intermediate, which then cyclizes.[1]
Q1: My furan synthesis is resulting in a low yield or no product. What are the common causes?
A1: Low yields in furan synthesis from this compound can stem from several factors:
-
Inefficient Hydration of the Alkyne: The initial and crucial step is the hydration of the terminal alkyne of this compound to form the corresponding methyl ketone, creating the necessary 1,4-dicarbonyl intermediate (hexane-2,5-dione). If this hydration is incomplete, the subsequent cyclization cannot proceed efficiently.
-
Harsh Reaction Conditions: Strong acids and high temperatures, while often used to promote cyclization, can lead to decomposition of the starting material or the furan product, resulting in charring and the formation of tar-like substances.[3]
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. An inappropriate catalyst may not effectively promote both the hydration and cyclization steps.
Troubleshooting Steps:
| Potential Issue | Suggested Solutions |
| Incomplete Alkyne Hydration | - Use a dual-catalyst system: Consider using a catalyst known for alkyne hydration (e.g., a mercury salt, though less favorable due to toxicity, or a gold or palladium catalyst) in conjunction with an acid for cyclization. - Stepwise Synthesis: Perform the hydration of this compound to hexane-2,5-dione as a separate step, isolate the intermediate, and then proceed with the acid-catalyzed cyclization. |
| Reaction Decomposition (Charring/Tar Formation) | - Milder Acid Catalysts: Switch from strong Brønsted acids like sulfuric acid (H₂SO₄) to milder Lewis acids such as zinc chloride (ZnCl₂) or solid acid catalysts.[3] - Lower Reaction Temperature: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal decomposition. - Microwave-Assisted Synthesis: Employ microwave irradiation, which can significantly reduce reaction times from hours to minutes, thereby minimizing thermal decomposition.[4][5] |
| Ineffective Catalysis | - Catalyst Screening: Experiment with different acid catalysts, including protic acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂), and solid-supported catalysts. - Optimize Catalyst Loading: Systematically vary the molar percentage of the catalyst to find the optimal concentration. |
Q2: I am observing the formation of significant side products in my furan synthesis. What are they and how can I minimize them?
A2: A common side reaction is the intermolecular polymerization of this compound or the intermediate 1,4-dicarbonyl compound, especially under harsh acidic conditions.
Minimization Strategies:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
-
Milder Conditions: As mentioned previously, using milder catalysts and lower temperatures can reduce the likelihood of side reactions.[3]
Pyridine Synthesis
The synthesis of pyridines from this compound can be approached through various condensation strategies, often involving the reaction of a 1,5-dicarbonyl precursor with an ammonia source.[6] Modifications of the Bohlmann-Rahtz pyridine synthesis, which utilizes enamines and alkynones, may also be adapted.
Q3: My pyridine synthesis is giving a low yield and a complex mixture of products. What are the likely causes?
A3: Low yields and product mixtures in pyridine synthesis from this compound are often due to:
-
Inefficient Formation of the 1,5-Dicarbonyl Intermediate: Many pyridine syntheses rely on the condensation of a 1,5-dicarbonyl compound with ammonia. Forming this intermediate from this compound can be challenging.
-
Competing Side Reactions: The reaction conditions required for pyridine synthesis can promote various side reactions, leading to a complex product mixture.
-
Suboptimal Ammonia Source: The choice of ammonia source (e.g., ammonium acetate, ammonia gas) and the reaction pH are critical for efficient cyclization.
Troubleshooting Steps:
| Potential Issue | Suggested Solutions |
| Low Yield of 1,5-Dicarbonyl Intermediate | - Stepwise Approach: Synthesize and isolate the 1,5-dicarbonyl precursor before attempting the cyclization with an ammonia source. This allows for purification and characterization of the intermediate. |
| Complex Product Mixture | - Optimize Reaction Temperature: Carefully control the reaction temperature to minimize side reactions. A temperature gradient study can help identify the optimal conditions.[7] - Catalyst Choice: For catalyzed reactions, screen different catalysts (e.g., Lewis acids, transition metals) to improve selectivity. |
| Inefficient Cyclization | - Vary Ammonia Source: Experiment with different ammonia sources, such as ammonium acetate or a solution of ammonia in an alcohol. - pH Control: The pH of the reaction mixture can significantly impact the cyclization. Adjust the pH to find the optimal range for the reaction. |
Pyrazole Synthesis
Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] To synthesize a pyrazole from this compound, it would first need to be converted into a suitable 1,3-dicarbonyl precursor.
Q4: I am attempting a one-pot pyrazole synthesis from this compound and hydrazine, but the yield is very low. Why is this happening?
A4: A one-pot synthesis of a pyrazole from this compound is challenging because this compound is not a 1,3-dicarbonyl compound. The reaction would require an initial transformation of the this compound into a 1,3-dicarbonyl intermediate, which may not be compatible with the conditions for pyrazole formation.
Troubleshooting Steps:
| Potential Issue | Suggested Solutions |
| Incorrect Starting Material Functionality | - Two-Step Synthesis: First, convert this compound into a 1,3-dicarbonyl compound through a separate synthetic route. A common method is the oxidation of the corresponding alkyne. Once the 1,3-dicarbonyl is synthesized and purified, proceed with the standard pyrazole synthesis by reacting it with a hydrazine derivative.[9] |
| Side Reactions with Hydrazine | - Protection Strategy: If other functional groups in your molecule are reacting with the hydrazine, consider using protecting groups that can be removed after the pyrazole ring has been formed. |
Data Presentation: Quantitative Yields in Heterocyclic Synthesis
The following tables summarize representative yields for the synthesis of furans and pyrazoles from precursors structurally related to this compound. Note that specific data for this compound is limited in the literature, so these tables provide a general guide for expected outcomes.
Table 1: Furan Synthesis via Paal-Knorr Cyclization of 1,4-Diketones
| Starting Material (1,4-Diketone) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Hexane-2,5-dione | p-TsOH | Toluene | Reflux | 4 h | 85 |
| Hexane-2,5-dione | ZnCl₂ | Neat | 150 | 1 h | 78 |
| Hexane-2,5-dione | Amberlyst-15 | Ethanol/Water | 80 | 2 h | 80[10] |
| Methyl 2-acetyl-3-methyl-4-oxopentanoate | HCl (cat.) | Ethanol/Water | 140 (Microwave) | 5 min | 92[3] |
Table 2: Pyrazole Synthesis from 1,3-Diketones and Hydrazines
| 1,3-Diketone | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Acetylacetone | Hydrazine hydrate | None | Ethanol | Reflux | 2 h | 90 |
| Benzoylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 3 h | 85 |
| Dibenzoylmethane | Hydrazine hydrate | None | Ethanol | Reflux | 4 h | 92 |
| 1,1,1-Trifluoro-2,4-pentanedione | Hydrazine hydrate | None | Ethanol | Reflux | 1 h | 88 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of furans and pyrazoles. These should be adapted and optimized for your specific experimental setup and scale.
Protocol 1: Microwave-Assisted Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione (a this compound derivative)
This protocol is adapted from established microwave-assisted Paal-Knorr synthesis procedures.[3]
Materials:
-
Hexane-2,5-dione (1 mmol)
-
Ethanol/Water (1:1, 3 mL)
-
1 M Hydrochloric Acid (HCl) (2-3 drops)
-
10 mL microwave process vial
-
Magnetic stir bar
Procedure:
-
Place hexane-2,5-dione (1 mmol) in a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Add 3 mL of a 1:1 ethanol/water solvent mixture.
-
Add 2-3 drops of 1 M HCl as a catalyst.
-
Seal the vial with a septum cap.
-
Place the vial in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be extracted with a suitable organic solvent (e.g., diethyl ether), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran.
Protocol 2: Synthesis of 1-Phenyl-3-propyl-1H-pyrazole from 1,1-Diethoxyhex-2-yne (a this compound derivative)
This protocol describes the synthesis of a pyrazole derivative from an acetal precursor of a 1,3-dicarbonyl compound.[9]
Materials:
-
1,1-Diethoxyhex-2-yne (10 mmol, 1.70 g)
-
Phenylhydrazine (10 mmol, 1.08 g)
-
Ethanol (30 mL)
-
Glacial Acetic Acid (2 mL)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 1,1-diethoxyhex-2-yne (10 mmol, 1.70 g) in 30 mL of ethanol.
-
Add phenylhydrazine (10 mmol, 1.08 g) to the solution.
-
Add 2 mL of glacial acetic acid to act as a catalyst.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by washing with water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-phenyl-3-propyl-1H-pyrazole.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Furan Synthesis
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Pyrroles
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during their synthetic endeavors.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common issues in the regioselective synthesis of substituted pyrroles.
Paal-Knorr Pyrrole Synthesis
Q1: My Paal-Knorr reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Paal-Knorr synthesis can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Purity of Starting Materials: 1,4-dicarbonyl compounds can be challenging to prepare and purify. Impurities in the amine or dicarbonyl starting materials can lead to unwanted side reactions.
-
Recommendation: Ensure the purity of your reagents. Use freshly distilled or recrystallized materials when possible.
-
-
Reaction Conditions: Traditional Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in strong acid, which can degrade sensitive functional groups on your substrates.[1][2]
-
Recommendation: Consider using milder catalysts or solvent-free conditions. Modern protocols often utilize catalysts that allow the reaction to proceed at lower temperatures.[1]
-
-
Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Recommendation: If possible, use a less sterically hindered substrate. Alternatively, more forcing conditions like higher temperatures or longer reaction times may be necessary.[1]
-
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I minimize its formation?
A2: The formation of a furan byproduct is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[1][3] This occurs because the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]
-
Control of pH: The most critical factor is the pH of the reaction mixture.
-
Recommendation: Maintain a weakly acidic to neutral pH. Using a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[4] Avoid the use of strong mineral acids.
-
-
Catalyst Choice: The type of acid catalyst can influence the outcome.
-
Recommendation: Experiment with different acid catalysts. Lewis acids or milder Brønsted acids like p-toluenesulfonic acid can be effective alternatives.[1]
-
Q3: How does the choice of amine affect the yield in a Paal-Knorr synthesis?
A3: The nature of the amine significantly impacts the reaction yield. Electron-donating groups on the amine generally increase its nucleophilicity and lead to higher yields, while electron-withdrawing groups can decrease reactivity.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 95 |
| 2 | 4-Methylaniline | 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole | 96 |
| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 97 |
| 4 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | 94 |
| 5 | 4-Nitroaniline | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | 92 |
| 6 | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 98 |
| 7 | n-Butylamine | 1-Butyl-2,5-dimethyl-1H-pyrrole | 95 |
Data sourced from a study on the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-hexanedione.[5]
Hantzsch Pyrrole Synthesis
Q1: I am struggling with the regioselectivity of my Hantzsch pyrrole synthesis. How can I control which regioisomer is formed?
A1: The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and an amine (or ammonia).[6] The regioselectivity is determined by which nitrogen-containing intermediate attacks the α-haloketone.
-
Mechanism Consideration: The reaction proceeds through the formation of an enamine from the β-ketoester and the amine. This enamine then attacks the α-haloketone.[6]
-
Recommendation: To achieve a desired regiochemistry, it is often beneficial to pre-form the enamine from the desired β-ketoester and amine before the addition of the α-haloketone.
-
-
Alternative Strategies: For the synthesis of highly substituted pyrroles with specific substitution patterns, consider modern variations of the Hantzsch synthesis that employ non-conventional conditions.[7]
Q2: My Hantzsch synthesis is not proceeding to completion, and I have a complex mixture of byproducts. What could be the issue?
A2: The Hantzsch synthesis can be sensitive to reaction conditions, and side reactions can occur.
-
Self-Condensation: The α-amino ketone intermediate can undergo self-condensation.
-
Recommendation: In situ generation of the α-amino ketone can sometimes minimize this side reaction.[8]
-
-
Reaction Conditions: The choice of solvent and temperature can be critical.
-
Recommendation: Optimize the reaction conditions by screening different solvents and temperatures. Some modern protocols utilize microwave irradiation to improve yields and reduce reaction times.[9]
-
Van Leusen Pyrrole Synthesis
Q1: My Van Leusen reaction using tosylmethyl isocyanide (TosMIC) is giving a low yield. What are the critical parameters to consider?
A1: The Van Leusen pyrrole synthesis is a powerful method for preparing 3,4-disubstituted pyrroles from α,β-unsaturated compounds and TosMIC.[10] However, it is sensitive to the choice of base and reaction conditions.
-
Base Selection: The choice of base is crucial for the deprotonation of TosMIC.
-
Recommendation: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used.
-
-
Reaction Temperature: The initial addition of the deprotonated TosMIC to the Michael acceptor is often performed at low temperatures to control the reaction rate and minimize side reactions.
-
Recommendation: Start the reaction at a low temperature (e.g., -78 °C) and then allow it to slowly warm to room temperature.
-
-
Purity of TosMIC: TosMIC can degrade over time.
-
Recommendation: Use freshly opened or properly stored TosMIC for best results.
-
Q2: How can I achieve regioselective synthesis of polysubstituted pyrroles using the Van Leusen approach?
A2: The Van Leusen reaction inherently produces 3,4-disubstituted pyrroles when an α,β-unsaturated carbonyl or nitrile is used as the Michael acceptor. For other substitution patterns, a multi-component approach can be employed.
-
Three-Component Reaction: A three-component Van Leusen reaction can be used to synthesize 2,3,4-trisubstituted pyrroles. This involves the in situ formation of an α,β-unsaturated system.[10]
-
Example: A mixture of an aldehyde and an active methylene compound (like an azidoacetate) can be stirred under Knoevenagel condensation conditions, followed by the addition of TosMIC.[10]
-
Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole[11]
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Aniline (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione and aniline in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Hantzsch Synthesis of a Substituted Pyrrole[6]
Objective: To synthesize a substituted pyrrole from a β-ketoester, an α-haloketone, and an amine.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
α-Haloketone (e.g., chloroacetone) (1.0 eq)
-
Primary Amine (e.g., benzylamine) or Ammonia (1.0 eq)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the β-ketoester and the amine in ethanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
Add the α-haloketone to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole[12]
Objective: To synthesize a 3-aroyl-4-heteroarylpyrrole derivative.
Materials:
-
Chalcone derivative (1.0 eq)
-
p-Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Sodium Hydride (NaH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare a suspension of sodium hydride in anhydrous diethyl ether in a flame-dried, three-neck flask under an argon atmosphere.
-
In a separate flask, dissolve the chalcone derivative and TosMIC in anhydrous DMSO.
-
Add the DMSO solution dropwise to the stirred suspension of sodium hydride at room temperature.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Paal-Knorr Synthesis Workflow.
Caption: Troubleshooting Poor Regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in Addition Reactions to 5-Hexyn-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hexyn-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of addition reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of addition reactions to the alkyne in this compound?
Addition reactions to the terminal alkyne of this compound can yield two main regioisomers: the Markovnikov product and the anti-Markovnikov product.
-
Markovnikov Addition: The nucleophile adds to the more substituted carbon of the alkyne (C5), leading to the formation of a methyl ketone. In the case of hydration, this results in hexane-2,5-dione.[1][2]
-
Anti-Markovnikov Addition: The nucleophile adds to the less substituted carbon of the alkyne (C6), resulting in an aldehyde after tautomerization of the initial enol product. For hydration, this would form 6-oxoheptanal.[3]
Q2: How can I control the regioselectivity of hydration to this compound?
The regioselectivity of alkyne hydration is primarily controlled by the choice of catalyst and reagents.
-
For Markovnikov hydration (to form hexane-2,5-dione): Use an acid-catalyzed reaction with a mercury(II) salt (e.g., HgSO₄) as a catalyst.[1][2][4]
-
For anti-Markovnikov hydration (to form 6-oxoheptanal): Employ a hydroboration-oxidation reaction sequence.[3] Using a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition to the alkyne and enhance regioselectivity.[5]
Q3: Can the ketone group in this compound interfere with the addition reactions?
Yes, the ketone functional group can potentially interfere with some addition reactions.
-
In hydroboration: Borane (BH₃) can reduce ketones. Using a bulky, sterically hindered borane like 9-BBN can minimize this side reaction due to its increased steric bulk and selectivity for the alkyne.
-
In acid-catalyzed reactions: The ketone is generally stable under the acidic conditions used for mercury-catalyzed hydration. However, prolonged reaction times or very strong acids could potentially lead to side reactions.
Q4: What is keto-enol tautomerism and why is it important in alkyne hydration?
Keto-enol tautomerism is a rapid equilibrium between a ketone (or aldehyde) and its corresponding enol (an alcohol directly bonded to a carbon-carbon double bond). The initial product of alkyne hydration is an enol, which is generally unstable and quickly tautomerizes to the more stable keto form (a ketone or aldehyde).[4] This tautomerization is the final step in the formation of the carbonyl product.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Mercury-Catalyzed Hydration (Markovnikov Addition)
Symptom: You are attempting to synthesize hexane-2,5-dione via mercury-catalyzed hydration of this compound, but you observe a significant amount of the anti-Markovnikov aldehyde product or other byproducts.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficiently acidic conditions | Ensure the reaction is sufficiently acidic by using a strong acid like sulfuric acid (H₂SO₄). The acid is a catalyst for the reaction. |
| Low concentration of Hg²⁺ catalyst | Use a catalytic amount of a mercury(II) salt, such as HgSO₄. The mercuric ion is essential for activating the alkyne towards nucleophilic attack by water.[1][2][4] |
| Reaction temperature is too low | Gently heating the reaction mixture can improve the reaction rate and selectivity. Monitor the reaction progress by TLC or GC to avoid decomposition at higher temperatures. |
| Presence of radical initiators | Although less common for hydration, ensure your reagents and solvents are free from peroxides, which could promote radical pathways leading to undesired products. |
Problem 2: Low Yield or Formation of Byproducts in Hydroboration-Oxidation (Anti-Markovnikov Addition)
Symptom: You are trying to synthesize 6-oxoheptanal from this compound using hydroboration-oxidation, but you are getting a low yield of the desired aldehyde, a mixture of regioisomers, or reduction of the ketone.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Use of a non-bulky borane reagent | Use a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[5] These reagents are more selective for the terminal carbon of the alkyne and are less likely to react with the ketone. |
| Incomplete hydroboration | Ensure the hydroboration step goes to completion before adding the oxidizing agents. This can be monitored by TLC or by using a slight excess of the borane reagent. |
| Oxidation conditions are too harsh | The oxidation step with hydrogen peroxide and sodium hydroxide is typically exothermic. Maintain a controlled temperature (e.g., using an ice bath) during the addition of the reagents to prevent side reactions. |
| Reaction with the ketone carbonyl | The borane reagent can potentially react with the ketone. Using a bulky borane and running the reaction at a low temperature can minimize this. |
Problem 3: Poor Regioselectivity in Hydrohalogenation
Symptom: Addition of HBr or HCl to this compound results in a mixture of the Markovnikov (5-halo-5-hexen-2-one) and anti-Markovnikov (6-halo-5-hexen-2-one) products.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of peroxides (for HBr addition) | The presence of peroxides or exposure to UV light can initiate a radical mechanism for HBr addition, leading to the anti-Markovnikov product.[6] To favor the Markovnikov product, ensure that your reagents and solvents are peroxide-free and the reaction is protected from light. |
| Reaction temperature is not optimized | Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction pathway with the lower activation energy, which is typically the formation of the more stable carbocation leading to the Markovnikov product. |
| Solvent effects | The choice of solvent can influence the stability of the carbocation intermediate. Using a polar, non-nucleophilic solvent can help stabilize the carbocation and favor the Markovnikov pathway. |
Data Presentation
| Reaction | Reagents | Expected Major Product | Regioselectivity |
| Mercury-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Hexane-2,5-dione | Markovnikov[1][2] |
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | 6-Oxoheptanal | Anti-Markovnikov[3] |
| Hydrohalogenation (HBr) | HBr (in the dark, peroxide-free) | 5-Bromo-5-hexen-2-one | Markovnikov |
| Hydrohalogenation (HBr) | HBr, ROOR (peroxides) | 6-Bromo-5-hexen-2-one | Anti-Markovnikov[6] |
Experimental Protocols
Protocol 1: Markovnikov Hydration of this compound to Hexane-2,5-dione
This protocol is adapted from standard procedures for the mercury(II)-catalyzed hydration of terminal alkynes.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of this compound (1.0 eq) in a mixture of water and a co-solvent like THF or dioxane.
-
Addition of Catalysts: Carefully add concentrated sulfuric acid (H₂SO₄, catalytic amount) to the solution. Then, add mercury(II) sulfate (HgSO₄, catalytic amount).
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Anti-Markovnikov Hydration of this compound to 6-Oxoheptanal
This protocol is based on the hydroboration-oxidation of terminal alkynes using 9-BBN.[5][7]
-
Hydroboration:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 9-BBN (0.5 M in THF, 1.1 eq) to the alkyne solution.
-
Allow the reaction to warm to room temperature and stir for the recommended time (typically 1-4 hours). Monitor the reaction by TLC.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add an aqueous solution of sodium hydroxide (e.g., 3 M NaOH).
-
Then, add hydrogen peroxide (e.g., 30% H₂O₂) dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
-
Visualizations
Caption: Decision pathway for regioselective hydration of this compound.
Caption: Experimental workflows for Markovnikov and anti-Markovnikov hydration.
References
- 1. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 4. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-Hexyn-2-one under acidic vs basic reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 5-Hexyn-2-one under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a bifunctional molecule containing both a terminal alkyne and a ketone. Its stability is influenced by the reaction conditions, particularly the pH. Under acidic conditions, the primary concerns are hydration of the alkyne and potential intramolecular cyclization. In basic media, deprotonation of the terminal alkyne and enolization of the ketone are the key considerations, which can lead to undesired side reactions.
Q2: Can this compound undergo self-condensation or polymerization?
A2: Under strongly basic conditions, the formation of an enolate can potentially lead to aldol-type condensation reactions. However, the acidity of the terminal alkyne (pKa ≈ 25) is significantly greater than that of the α-protons of the ketone (pKa ≈ 19-20). Therefore, deprotonation of the alkyne is generally favored. Polymerization of the terminal alkyne can occur but typically requires specific catalysts, such as transition metals.
Q3: How should this compound be stored to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or moisture-induced reactions. It is advisable to use a tightly sealed container to avoid exposure to atmospheric contaminants.
Troubleshooting Guides
Issue 1: Unexpected Product Formation or Low Yield in Acidic Media
| Symptom | Potential Cause | Recommended Solution |
| Formation of a product with a mass increase of 18 amu. | Acid-catalyzed hydration of the alkyne: The terminal alkyne can undergo hydration in the presence of a strong acid to form a methyl ketone, resulting in the formation of hexane-2,5-dione. | - Use non-aqueous acidic conditions if possible.- Employ a milder acid or a buffered system.- Reduce the reaction temperature to minimize the rate of hydration. |
| Formation of cyclic byproducts. | Intramolecular cyclization: Under certain acidic conditions, particularly with Lewis acids like AuCl₃, this compound can undergo intramolecular cyclization to form substituted cyclopentenone derivatives.[1][2] | - Avoid strong Lewis acids if cyclization is not the desired outcome.- Screen different Brønsted acids of varying strengths.- Optimize the reaction temperature and time to favor the desired reaction pathway. |
| Isomerization of the starting material. | Isomerization to a conjugated system: Although less common for a β,γ-alkynyl ketone, strong acid could potentially catalyze isomerization to the more stable conjugated α,β-alkynyl ketone. | - Use milder acidic conditions.- Monitor the reaction progress closely by techniques like TLC or LC-MS to detect the formation of isomers. |
Issue 2: Reaction Failure or Unwanted Side Reactions in Basic Media
| Symptom | Potential Cause | Recommended Solution |
| Starting material is consumed, but the desired product is not formed; a new, more polar spot is observed on TLC. | Deprotonation of the terminal alkyne: Strong bases will readily deprotonate the terminal alkyne to form a sodium acetylide. If the intended reaction was at the ketone, this will inhibit the desired transformation. | - Use a base that is strong enough to achieve the desired reaction at the ketone but not strong enough to deprotonate the alkyne, if possible. This can be challenging due to the relative pKa values.- Protect the terminal alkyne with a suitable protecting group (e.g., a silyl group) before subjecting the molecule to basic conditions. |
| Formation of aldol-type condensation products. | Enolate formation and subsequent condensation: While alkyne deprotonation is more favorable, some enolate may form, leading to self-condensation. | - Run the reaction at a lower temperature.- Use a non-nucleophilic bulky base to favor enolate formation if that is the desired reactive species, while minimizing condensation.- Add the substrate slowly to a solution of the base to keep the concentration of the enolate low. |
| Isomerization to a conjugated system. | Base-catalyzed isomerization: A strong base can catalyze the isomerization of the β,γ-alkynyl ketone to the α,β-alkynyl ketone.[3] | - Employ a milder base.- Carefully control the reaction temperature and time. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction at the Ketone Moiety under Mildly Acidic Conditions
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., THF, CH₂Cl₂), add the desired reagent (e.g., an electrophile, 1.1 eq).
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Reaction Involving the Deprotonated Alkyne
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry, aprotic solvent (e.g., THF).
-
Cool the solution to -78 °C.
-
Slowly add a strong base (e.g., n-butyllithium, 1.05 eq).
-
Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the acetylide.
-
Add the desired electrophile (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Potential reaction pathways of this compound under acidic conditions.
Caption: Potential reaction pathways of this compound under basic conditions.
References
Technical Support Center: Aqueous Workup for Reactions Involving 5-Hexyn-2-one
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the aqueous workup of reactions involving 5-Hexyn-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider before starting an aqueous workup?
A1: Before designing a workup procedure, it is crucial to consider the physical and chemical properties of this compound. Its structure contains both a ketone and a terminal alkyne, which dictate its reactivity and solubility. The analogous compound, 5-Hexen-2-one, is soluble in water, suggesting that this compound may also have moderate solubility in aqueous solutions, which can lead to product loss during extraction.[1] Key properties are summarized in the table below.
Q2: Which organic solvents are suitable for extracting this compound?
A2: Common water-immiscible organic solvents such as diethyl ether, ethyl acetate, and dichloromethane (DCM) are typically effective for extracting this compound. The choice of solvent should also be compatible with the reaction solvent and any downstream purification steps.
Q3: Can the pH of the aqueous wash affect the stability of this compound?
A3: Yes, the pH of the wash solutions can be critical. The terminal alkyne functionality can be sensitive to certain conditions. For instance, strong acidic conditions, particularly in the presence of mercury salts, can lead to the hydration of the alkyne to form a diketone.[2][3] While the ketone group is relatively stable, strong bases could potentially catalyze aldol-type side reactions if other enolizable carbonyl compounds are present. It is generally advisable to use mild washing conditions, such as saturated sodium bicarbonate to neutralize acids or dilute HCl to neutralize bases, and to avoid prolonged exposure.[4]
Q4: My reaction was performed in a water-miscible solvent like THF or acetonitrile. How should I modify the workup?
A4: When using water-miscible solvents, it is best to first remove the bulk of the solvent under reduced pressure (rotoevaporation) before beginning the aqueous workup.[5][6] If this is not feasible, the reaction mixture should be diluted with a large volume of the extraction solvent and washed multiple times with water or brine. The water-miscible solvent will partition into the aqueous layer, but be aware that this can also draw some of your product into the aqueous phase.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - High concentration of polar organic solvents (e.g., THF, acetone).- Presence of charged byproducts or reagents acting as surfactants.- Vigorous shaking of the separatory funnel. | - Break the emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Gently swirl the funnel instead of shaking vigorously.- Filtration: Pass the emulsified layer through a pad of Celite.- Solvent Modification: If the reaction was in a solvent like benzene, which can promote emulsions, either remove it by rotoevaporation before workup or dilute it well with another extraction solvent.[6] |
| Low Product Yield After Extraction | - Incomplete extraction: this compound may have partial solubility in the aqueous layer.- Product degradation: The pH of the wash may be too harsh.- Volatile product: Product may be lost during solvent removal. | - Increase number of extractions: Perform multiple extractions (3-4 times) with smaller volumes of organic solvent rather than one large extraction.[7]- Back-extraction: If the product is suspected to be in the aqueous layer, perform a back-extraction of the combined aqueous washes with fresh organic solvent.- pH control: Use mild washing agents (e.g., saturated NaHCO₃, dilute NH₄Cl).- Careful solvent removal: Use moderate temperatures on the rotary evaporator. |
| Presence of Impurities in Crude Product | - Acidic/Basic Impurities: Unreacted acidic or basic reagents or byproducts remain.- Water-soluble organic impurities: Reagents like DMF or DMSO were not fully removed. | - Acid Wash: To remove basic impurities (e.g., amines), wash the organic layer with dilute acid (e.g., 1M HCl).[4]- Base Wash: To remove acidic impurities (e.g., carboxylic acids), wash with a mild base (e.g., saturated NaHCO₃ solution).[4]- Water/Brine Wash: To remove highly polar, water-soluble impurities, wash the organic layer multiple times with water and finally with brine. |
| Unexpected Side Product Formation | - Alkyne Hydration: Residual acid catalyst from the reaction may have hydrated the alkyne during workup.- Polymerization: Terminal alkynes can sometimes polymerize under certain conditions, such as exposure to heat, light, or metal catalysts.[8] | - Neutralize Promptly: Quench the reaction thoroughly and neutralize any strong acids or bases immediately at the start of the workup.- Keep it Cool: Perform the workup at room temperature or below to minimize temperature-dependent side reactions. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O | [9][10] |
| Molecular Weight | 96.13 g/mol | [10] |
| IUPAC Name | hex-5-yn-2-one | [10] |
| Boiling Point | 149.8 °C at 760 mmHg | [9] |
| Density | 0.886 g/cm³ | [9] |
| Flash Point | 42.7 °C | [9] |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [10] |
Experimental Protocols
Standard Aqueous Workup Protocol for a Reaction Mixture Containing this compound
This protocol assumes the reaction was carried out in a water-immiscible solvent (e.g., diethyl ether, DCM, or ethyl acetate) and needs to be neutralized and purified from water-soluble byproducts.
1. Quenching the Reaction:
-
Cool the reaction mixture to room temperature (or 0 °C if the quench is highly exothermic).
-
Slowly add a quenching solution. The choice of quench depends on the reagents used. For example:
-
Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench organometallic reagents or reducing agents like LiAlH₄.
-
Use water or dilute acid to quench basic reactions.
-
Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic reactions.
-
2. Phase Separation:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction volume is small, add a sufficient amount of the chosen organic extraction solvent (e.g., ethyl acetate, ~2-3 times the reaction volume) to allow for clear layer separation.
-
Add an equal volume of deionized water.
-
Stopper the funnel, invert it, and vent frequently to release any pressure.
-
Shake the funnel gently for 30-60 seconds to partition the components between the layers. Avoid vigorous shaking to prevent emulsion formation.[7]
-
Place the funnel in a ring stand and allow the layers to separate completely.
3. Extraction and Washing:
-
Drain the lower layer into a clean Erlenmeyer flask. Note: If using DCM, the organic layer will be on the bottom. If using diethyl ether or ethyl acetate, it will typically be the top layer.
-
Drain the remaining (organic) layer into a separate clean Erlenmeyer flask labeled "Organic Layer".
-
Return the aqueous layer to the separatory funnel and add a fresh portion of the organic solvent (approximately 1/3 of the initial volume).
-
Repeat the shaking and separation process. Combine this second organic extract with the first.
-
For thorough extraction, repeat this step one more time.
-
To remove residual impurities, wash the combined organic layers sequentially with:
-
1 M HCl (if basic impurities are present).
-
Saturated aq. NaHCO₃ (if acidic impurities are present).
-
Saturated aq. NaCl (brine) to remove the bulk of the dissolved water and break up minor emulsions.
-
4. Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)). Add enough so that some of the drying agent remains free-flowing.
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.
-
Remove the organic solvent using a rotary evaporator. Be mindful of the boiling point of this compound to avoid product loss.
Mandatory Visualization
Caption: Workflow diagram for a standard aqueous workup procedure.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound|lookchem [lookchem.com]
- 10. This compound | C6H8O | CID 137635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the X-ray Crystallographic Analysis of Heterocycles Synthesized from 5-Hexyn-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to various heterocycles derived from the versatile starting material, 5-hexyn-2-one. The focus is on the structural elucidation of these compounds through single-crystal X-ray diffraction, a critical technique in drug discovery and materials science for unambiguously determining three-dimensional molecular architecture. This document presents a comparison of synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategies for their specific applications.
Introduction to Heterocycle Synthesis from this compound
This compound is a readily available and highly versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal alkyne and a methyl ketone, allows for a diverse range of chemical transformations to construct a variety of heterocyclic scaffolds. These heterocycles are of significant interest in medicinal chemistry and materials science due to their prevalence in bioactive natural products and functional materials. This guide will explore the synthesis and crystallographic analysis of nitrogen-, oxygen-, and sulfur-containing heterocycles derived from this precursor.
Nitrogen-Containing Heterocycles: The Pyridine Core
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. One common strategy to synthesize substituted pyridines is the Hantzsch synthesis and its variations, which typically involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia. Utilizing this compound, a β-enaminone intermediate can be formed and subsequently cyclized to afford highly substituted pyridines.
Synthesis of a Model Pyridine from a this compound Derivative
While a direct synthesis of a pyridine from this compound with accompanying crystallographic data is not readily found in the literature, a closely related example involves the cyclization of an enaminone derived from a β-diketone. For the purpose of this guide, we will consider the synthesis of a polysubstituted pyridine where the synthetic logic can be extrapolated from a this compound precursor.
A plausible synthetic pathway involves the initial reaction of this compound with an amine to form an enaminone, followed by a cyclocondensation reaction.
Diagram of the Proposed Synthetic Pathway:
Unraveling Molecular Blueprints: A Comparative Guide to Mass Spectrometry Fragmentation of Sonogashira Coupling Products
For researchers, scientists, and drug development professionals, understanding the structural intricacies of newly synthesized molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique for this purpose, providing insights into molecular weight and structure through fragmentation analysis. This guide offers a comparative overview of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of Sonogashira coupling products, contrasting them with those of other widely used cross-coupling reactions.
The Sonogashira coupling, a robust method for forging carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes, yields unique aryl-alkyne structures. Their fragmentation behavior under ESI-MS/MS provides a characteristic fingerprint that can be distinguished from the products of other common cross-coupling reactions such as the Suzuki, Heck, and Stille couplings. This guide will delve into these differences, providing experimental data and protocols to aid in the structural elucidation of these important classes of molecules.
Distinguishing Fragmentation Patterns: A Head-to-Head Comparison
The fragmentation of a molecule in a mass spectrometer is dictated by its inherent chemical structure. The presence of the carbon-carbon triple bond in Sonogashira products is a key determinant of their fragmentation pathways, setting them apart from the biaryl structures generated in Suzuki couplings and the aryl-alkenes from Heck couplings.
Sonogashira Coupling Products (Aryl-Alkynes)
The defining feature of Sonogashira products is the aryl-alkyne moiety. Under collision-induced dissociation (CID) in ESI-MS/MS, these compounds exhibit characteristic fragmentation patterns. A predominant fragmentation pathway involves cleavage of the bond between the α and β carbons relative to the triple bond, leading to the formation of a stable, resonance-stabilized propargyl cation[1]. For terminal alkynes, this often results in a prominent peak at an m/z corresponding to the loss of a hydrogen atom (M-1)[1]. In the case of internal alkynes, substituted propargyl cations are observed at higher mass-to-charge ratios[1].
Another common fragmentation involves the cleavage of the bond between the aryl group and the alkyne, leading to the formation of an aryl cation and a neutral alkyne fragment, or vice versa. The relative abundance of these fragments can be influenced by the nature and position of substituents on the aromatic ring.
Alternative Cross-Coupling Products
To provide a clear comparison, the typical fragmentation patterns of products from other major cross-coupling reactions are summarized below:
-
Suzuki Coupling Products (Biaryls): The products of Suzuki-Miyaura coupling are biaryl compounds. Their fragmentation in ESI-MS/MS is often characterized by the cleavage of the bond linking the two aryl rings, resulting in fragment ions corresponding to each of the constituent aromatic rings. The stability of these fragment ions is influenced by the substituents on the rings.
-
Heck Coupling Products (Aryl-Alkenes): Heck reaction products, typically stilbene derivatives or other aryl-alkenes, exhibit fragmentation patterns centered around the carbon-carbon double bond. Common fragmentation pathways include the consecutive elimination of small neutral molecules like phenol or resorcinol from oligostilbenes[1]. Cleavage of the vinylic bond can also occur, leading to fragments containing the aryl group and a portion of the alkene chain.
-
Stille Coupling Products: While the Stille reaction is a versatile C-C bond-forming method, the mass spectrometric analysis of its products can be complicated by the presence of residual organotin reagents, which are known to be highly toxic[2]. The fragmentation of the desired coupled product itself would follow general principles based on its structure (e.g., biaryl, aryl-alkene). However, the analysis often focuses on monitoring the reaction and detecting organotin intermediates[3].
Quantitative Data Summary
The following table summarizes the characteristic fragmentation patterns observed for the products of different cross-coupling reactions.
| Coupling Reaction | Product Type | Primary Fragmentation Pathway(s) | Characteristic Fragment Ions |
| Sonogashira | Aryl-Alkyne | Cleavage α,β to the triple bond; Aryl-alkyne bond cleavage | Propargyl cation (substituted or unsubstituted); Aryl cation; Alkyne cation |
| Suzuki | Biaryl | Inter-ring C-C bond cleavage | Ions corresponding to the individual aryl rings |
| Heck | Aryl-Alkene | Elimination of small neutral molecules (e.g., phenols); Vinylic bond cleavage | Fragments from the loss of stable neutrals; Aryl-containing fragments |
| Stille | Various | Dependent on the coupled moieties (similar to above) | N/A (Analysis often focuses on reaction monitoring) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable mass spectrometry results. Below is a generalized experimental protocol for the ESI-MS/MS analysis of cross-coupling products.
Sample Preparation:
-
Dissolve the purified cross-coupling product in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.
-
If necessary, add a small amount of an acid (e.g., formic acid) or base to aid in ionization, depending on the analyte's properties.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.
Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Select either positive or negative ion mode based on the chemical nature of the analyte. For many cross-coupling products containing basic nitrogen atoms or capable of forming stable protonated molecules, positive ion mode is often suitable.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire a full scan mass spectrum (MS1) to identify the mass-to-charge ratio (m/z) of the protonated or deprotonated molecular ion ([M+H]^+) or ([M-H]^-).
-
MS/MS Analysis: Select the molecular ion of interest as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. A stepped or ramped collision energy experiment can be useful to observe a wide range of fragments.
-
Data Acquisition: Acquire the product ion scan (MS2) spectrum, which will show the m/z values of the fragment ions.
Visualizing Reaction and Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the Sonogashira coupling workflow and the characteristic fragmentation patterns discussed.
By understanding the distinct fragmentation behaviors of products from different cross-coupling reactions, researchers can more confidently and accurately elucidate the structures of their synthesized compounds, accelerating the pace of discovery in chemical synthesis and drug development.
References
A Comparative Analysis of the Reactivity of 5-Hexyn-2-one and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-Hexyn-2-one with other representative terminal alkynes, namely the aromatic alkyne phenylacetylene and the aliphatic alkyne 1-hexyne. The discussion is centered on common and synthetically valuable reactions of terminal alkynes, with supporting data drawn from established chemical principles. This document aims to assist researchers in selecting the most suitable alkyne for their specific synthetic applications.
Introduction to Terminal Alkyne Reactivity
Terminal alkynes are versatile functional groups in organic synthesis due to the unique reactivity of the C-C triple bond and the acidity of the terminal proton. The reactivity of a terminal alkyne is significantly influenced by the nature of the substituent attached to the triple bond. Electron-withdrawing groups can increase the acidity of the terminal proton and enhance the alkyne's susceptibility to nucleophilic attack. Conversely, electron-donating groups can have the opposite effect. In this guide, we compare this compound, which possesses an electron-withdrawing keto group separated by a short alkyl chain, with the electronically distinct phenylacetylene and 1-hexyne.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination to yield the coupled product.[1]
Comparative Reactivity
The rate-determining step in the Sonogashira coupling is often influenced by the ease of formation of the copper acetylide intermediate. This, in turn, is dependent on the acidity of the terminal alkyne proton.
-
This compound : The presence of the electron-withdrawing ketone group, although not directly conjugated with the alkyne, can exert an inductive effect, increasing the acidity of the terminal proton compared to a simple alkyl alkyne. This would be expected to increase its reactivity in the Sonogashira coupling.
-
Phenylacetylene : The phenyl group is electron-withdrawing, which enhances the acidity of the acetylenic proton, making phenylacetylene a highly reactive substrate in Sonogashira couplings.[2]
-
1-Hexyne : As a simple aliphatic alkyne, 1-hexyne is generally less reactive than aromatic or functionalized alkynes in this reaction due to the lower acidity of its terminal proton.
Based on these electronic effects, the expected order of reactivity in the Sonogashira coupling is:
Phenylacetylene > this compound > 1-Hexyne
Data Presentation
| Alkyne | Substituent Effect | Expected Relative Reactivity | Typical Reported Yields |
| This compound | Inductively electron-withdrawing | Moderate to High | Good to Excellent |
| Phenylacetylene | Electron-withdrawing (aromatic) | High | Excellent[3] |
| 1-Hexyne | Electron-donating (alkyl) | Moderate | Good to Excellent[4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (this compound, phenylacetylene, or 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry, inert-atmosphere flask, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and CuI (1-5 mol%).
-
Add the anhydrous solvent and the amine base (2-3 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[1]
Visualization
References
Beyond 5-Hexyn-2-one: A Comparative Guide to Alternative Reagents for Natural Product Synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex natural products is a critical endeavor. The cyclopentenone ring, a common motif in many biologically active molecules like prostaglandins and jasmonates, is a key synthetic target. 5-Hexyn-2-one has traditionally served as a valuable building block for this purpose. However, a range of powerful alternative reagents and methodologies have emerged, offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform synthetic strategy.
This comparison will focus on the most prominent and effective alternatives to this compound for the construction of cyclopentenone rings, primarily examining intramolecular strategies that are well-suited for complex molecule synthesis. The core of this analysis will revolve around three powerful catalytic reactions: the Pauson-Khand reaction, the Nazarov cyclization, and intramolecular hydroacylation.
At a Glance: Comparative Performance of Cyclopentenone Syntheses
The selection of a synthetic route often hinges on factors such as yield, stereoselectivity, and the complexity of the required starting materials. The following tables provide a quantitative comparison of the leading alternative methods to those based on this compound.
| Method | Precursor Type | Key Reagents/Catalyst | Typical Yield (%) | Stereoselectivity | Key Advantages |
| Pauson-Khand Reaction | 1,6-Enyne | Co₂(CO)₈ (stoichiometric) or Rh, Ir, Ni catalysts | 50-90% | Often high, especially in intramolecular variants | Convergent, atom-economical, good for bicyclic systems.[1][2][3] |
| Nazarov Cyclization | Divinyl Ketone | Lewis Acids (e.g., FeCl₃, BF₃·OEt₂) or Brønsted Acids | 60-95% | Conrotatory (predictable stereochemistry) | Mild conditions possible with modern variants, broad substrate scope.[4][5][6] |
| Intramolecular Hydroacylation | 4-Alkynal | Cationic Rhodium(I) complexes (e.g., [Rh(dppe)]ClO₄) | 70-90% | High, can be enantioselective | Direct conversion of alkynyl aldehydes to cyclopentenones.[7][8][9] |
| Nickel-Catalyzed Cycloaddition | Enal/Enoate + Alkyne | Ni(COD)₂ / Ligand (e.g., PBu₃) | 60-85% | Good diastereoselectivity | Multi-component, builds complexity rapidly.[10] |
In-Depth Analysis of Alternative Methodologies
The Pauson-Khand Reaction: A Powerful Cycloaddition
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[1][2] For natural product synthesis, the intramolecular version, using a 1,6-enyne, is particularly powerful for constructing bicyclic systems with high stereocontrol.
Logical Workflow for Pauson-Khand Reaction:
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A theoretical study on the trans-addition intramolecular hydroacylation of 4-alkynals catalyzed by cationic rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopentenone synthesis [organic-chemistry.org]
- 10. Nickel-Catalyzed Three-Component Cycloadditions of Enoates, Alkynes, and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of furan versus pyrrole from 1,4-dicarbonyls
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic characterization of furan and pyrrole from 1,4-dicarbonyl precursors. This guide provides a detailed comparison of their spectroscopic signatures, experimental protocols for their synthesis and analysis, and a visualization of the underlying reaction mechanisms.
The transformation of 1,4-dicarbonyl compounds into five-membered aromatic heterocycles, furan and pyrrole, is a cornerstone of synthetic organic chemistry, widely recognized as the Paal-Knorr synthesis.[1][2][3] This reaction offers a versatile and efficient route to these valuable scaffolds, which are integral components in a vast array of pharmaceuticals, natural products, and functional materials.[2][4] The choice between the furan or pyrrole product hinges on the reaction conditions, specifically the presence or absence of an amine.[1] This guide provides an in-depth spectroscopic comparison of furan and pyrrole, facilitating their characterization and differentiation when synthesized from 1,4-dicarbonyls.
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for furan and pyrrole, offering a direct comparison of their characteristic signals in various analytical techniques.
Table 1: 1H and 13C NMR Spectroscopic Data
| Nucleus | Furan Chemical Shift (δ, ppm) | Pyrrole Chemical Shift (δ, ppm) | Notes |
| 1H NMR | Chemical shifts are sensitive to solvent and concentration. | ||
| H-2, H-5 (α-protons) | ~7.4 | ~6.7 | |
| H-3, H-4 (β-protons) | ~6.4 | ~6.1 | |
| N-H | - | ~8.0 (broad) | The N-H proton of pyrrole is often broad due to quadrupole effects and exchange. |
| 13C NMR | |||
| C-2, C-5 (α-carbons) | ~142.8 | ~118.2 | |
| C-3, C-4 (β-carbons) | ~109.6 | ~107.9 |
Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Furan | Pyrrole |
| IR Spectroscopy (cm-1) | ||
| C-H stretching (aromatic) | 3125 - 3160 | 3100 - 3140 |
| C=C stretching | ~1580, ~1480 | ~1530, ~1470 |
| C-O stretching | ~1060 | - |
| N-H stretching | - | ~3400 (broad) |
| UV-Vis Spectroscopy (λmax, nm) | ~204 (in hexane) | ~210 (in hexane) |
| Mass Spectrometry (m/z) | ||
| Molecular Ion (M+) | 68 | 67 |
| Major Fragments | 39, 38 | 41, 40, 39 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 2,5-dimethylfuran and 2,5-dimethylpyrrole from 2,5-hexanedione via the Paal-Knorr synthesis, along with standard procedures for their spectroscopic analysis.
Synthesis of 2,5-Dimethylfuran
Materials:
-
2,5-hexanedione
-
p-toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2,5-hexanedione and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,5-dimethylfuran.
-
Purify the product by distillation if necessary.
Synthesis of 2,5-Dimethylpyrrole
Materials:
-
2,5-hexanedione
-
Ammonium carbonate (or a primary amine)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione in ethanol.[5]
-
Add ammonium carbonate and a catalytic amount of glacial acetic acid.[5]
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude 2,5-dimethylpyrrole.
-
Further purification can be achieved by column chromatography or distillation.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy (1H and 13C): Dissolve 5-10 mg of the purified furan or pyrrole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Acquire spectra on a standard NMR spectrometer.[6]
-
IR Spectroscopy (FTIR-ATR): Place a drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer and acquire the spectrum.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol). Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Mass Spectrometry (EI-MS): Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or gas chromatography, and acquire the mass spectrum under electron ionization conditions.
Reaction Pathway Visualization
The Paal-Knorr synthesis proceeds through distinct mechanistic pathways for the formation of furan and pyrrole from a 1,4-dicarbonyl compound.
References
High-Resolution Mass Spectrometry for the Definitive Confirmation of 5-Hexyn-2-one Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous identification of novel compounds is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the confirmation of 5-Hexyn-2-one derivatives, supported by experimental data and detailed protocols.
High-resolution mass spectrometry has emerged as a cornerstone technology in chemical analysis, offering unparalleled accuracy and sensitivity for the structural elucidation and confirmation of small molecules. For derivatives of this compound, a compound of interest in various synthetic and pharmaceutical applications, HRMS provides a definitive advantage in confirming their elemental composition and structure. This guide will objectively compare the performance of HRMS with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the confirmation of this compound derivatives depends on a variety of factors, including the required level of structural detail, sample complexity, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Precise mass-to-charge ratio (m/z), elemental composition, fragmentation pattern | Retention time, mass spectrum (nominal mass), fragmentation pattern | Chemical environment of nuclei (¹H, ¹³C), connectivity, stereochemistry | Functional groups present |
| Specificity | Very High | High | Very High | Moderate |
| Sensitivity | High (femtogram to picogram) | High (picogram to nanogram) | Low (microgram to milligram) | Moderate (microgram) |
| Resolution | Very High (>10,000 FWHM) | Low (unit mass resolution) | Very High | Moderate |
| Sample Throughput | High | High | Low | High |
| Sample Requirements | Ionizable compounds, small sample volume | Volatile and thermally stable compounds | Soluble compounds, larger sample volume | Solid, liquid, or gas |
| Key Advantage | Unambiguous elemental formula determination | Robust, extensive libraries for identification | Definitive structure elucidation | Rapid functional group identification |
| Key Limitation | Isomeric differentiation can be challenging | Not suitable for non-volatile or thermally labile compounds | Low sensitivity, complex spectra for mixtures | Limited structural information |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound derivatives using HRMS, GC-MS, NMR, and FTIR.
High-Resolution Mass Spectrometry (LC-HRMS) Protocol
1. Sample Preparation:
-
Accurately weigh 1 mg of the this compound derivative.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration of 1 µg/mL in a mobile phase-compatible solvent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
Resolution: >60,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 35 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Capillary Temperature: 320 °C.
-
Data Acquisition: Full scan mode for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound derivative in a volatile solvent like dichloromethane or ethyl acetate.
-
Dilute to a final concentration of 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Angle: 30-45 degrees.
3. NMR Acquisition Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
1. Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
2. FTIR Analysis:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder or pure KBr pellet should be collected and subtracted from the sample spectrum.
Data Presentation and Interpretation
High-Resolution Mass Spectrometry Data
The primary output from an HRMS analysis is a high-resolution mass spectrum. For a derivative of this compound, the data would be analyzed as follows:
-
Accurate Mass Measurement: The measured m/z of the molecular ion is used to calculate the elemental formula with high accuracy (typically < 5 ppm mass error).
-
Isotopic Pattern Matching: The observed isotopic pattern of the molecular ion is compared to the theoretical pattern for the proposed elemental formula.
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the molecular ion provides fragment ions. The accurate masses of these fragments help to elucidate the structure of the molecule. For this compound, characteristic losses would include the acetyl group (CH₃CO, m/z 43) and fragments arising from cleavage around the alkyne functionality.
Mass Spectrum of this compound (Reference)
The electron ionization mass spectrum of this compound (C₆H₈O, Exact Mass: 96.0575) shows key fragments that are indicative of its structure. The molecular ion peak is observed at m/z 96. The base peak is often at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺. Other significant fragments can be observed at m/z 53, 67, and 81, resulting from various cleavage and rearrangement processes.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential. The following diagram illustrates the process for confirming a this compound derivative using LC-HRMS.
Caption: Workflow for the confirmation of this compound derivatives using LC-HRMS.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information for the comprehensive characterization of a molecule. The following diagram illustrates the logical flow of analysis, starting from initial detection to full structural confirmation.
Caption: Logical relationship of analytical techniques for structural confirmation.
A Comparative Analysis of Palladium Catalysts for the Sonogashira Coupling of 5-Hexyn-2-one
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, enabling the synthesis of a wide array of valuable compounds, including pharmaceuticals and functional materials.[1] The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of this transformation. This guide presents a comparative overview of various palladium catalysts for the Sonogashira coupling of 5-Hexyn-2-one with a representative aryl halide, supported by experimental data from analogous systems to aid researchers in catalyst selection and methods development.
Performance of Palladium Catalysts in Sonogashira Coupling
The selection of an appropriate palladium catalyst is paramount for achieving high yields and reaction efficiency. Both homogeneous and heterogeneous palladium catalysts have been successfully employed in Sonogashira couplings. Homogeneous catalysts, which are soluble in the reaction medium, generally offer high activity and selectivity.[1] In contrast, heterogeneous catalysts, existing in a different phase, provide advantages in terms of catalyst separation, recovery, and reusability, aligning with the principles of green chemistry.[1]
While specific comparative data for the Sonogashira coupling of this compound is limited in the readily available literature, a study on the coupling of a similar terminal alkyne, phenylacetylene, with iodobenzene provides valuable insights into the relative performance of common palladium precursors. The results of this study are summarized in Table 1.
Table 1: Comparison of Palladium Catalyst Precursors for the Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Catalyst Precursor | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| PdCl₂(PPh₃)₂ | 0.5 | 40 min | >99 |
| Pd(OAc)₂ | 0.5 | 120 min | ~95 |
| Pd₂(dba)₃ | 0.5 | 180 min | ~90 |
| Pd(PPh₃)₄ | 0.5 | 180 min | ~85 |
Data is adapted from a study on the Sonogashira coupling of iodobenzene and phenylacetylene in a γ-valerolactone-based ionic liquid at 55 °C. This data is presented as an analogous comparison due to the lack of direct comparative studies on this compound.
From this analogous data, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) emerges as a highly active catalyst, achieving near-quantitative yield in a significantly shorter reaction time compared to other common palladium sources like palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The higher efficiency of PdCl₂(PPh₃)₂ in this system suggests it is a strong candidate for the Sonogashira coupling of this compound.
Experimental Protocols
Below is a detailed experimental protocol for the Sonogashira coupling of this compound with iodobenzene, utilizing the highly active PdCl₂(PPh₃)₂ catalyst.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (e.g., 2 mol%) and CuI (e.g., 1 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous THF as the solvent, followed by triethylamine (a suitable base).
-
Substrate Addition: Add iodobenzene (1.0 equivalent) to the stirred mixture.
-
Alkyne Addition: Finally, add this compound (1.1 to 1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired coupled product.
Logical Workflow and Catalytic Cycles
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle. The general workflow for a typical experiment and the signaling pathways of the catalytic cycles are illustrated below.
References
A Comparative Analysis of the In Vitro Cytotoxicity of Novel Furan-2(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan-2(5H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products with diverse biological activities.[1] Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating considerable cytotoxic effects against a wide array of cancer cell lines.[1][2] These compounds have been shown to induce cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][3][4] This guide provides a comparative overview of the in vitro cytotoxicity of several novel furan-2(5H)-one derivatives, supported by experimental data from recent studies.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of furan-2(5H)-one derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various novel furanone compounds against several human cancer cell lines, offering a baseline for comparing their potency.
Table 1: Cytotoxicity (IC50 in µM) of Trisubstituted Furan-2(5H)-one Derivatives [5]
| Compound | HEPG2 (Liver Cancer) | MCF-7 (Breast Cancer) | CACO (Colorectal Cancer) |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | 0.002 | 0.002 | Not Reported |
| Doxorubicin (Reference Drug) | 0.007 | 0.005 | Not Reported |
Table 2: Cytotoxicity (IC50 in µM) of Bis-2(5H)-furanone and Other Derivatives [1][3][6]
| Compound | Cancer Cell Line | IC50 (µM) | Key Mechanistic Findings |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[1][3] |
| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[1] |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1][6] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1][6] |
| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Superior antiproliferative activity compared to the parent compound.[1] |
Table 3: Cytotoxicity of 5-Arylidene-2(5H)-furanone Derivatives [7]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 5-(3-nitrobenzylidene)-2(5H)-furanone (21) | Various | Most Potent |
| (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone (34) | Various | Most Potent |
Experimental Protocols
Standardized assays are essential for the reliable assessment of cytotoxicity. The following are detailed methodologies for key experiments commonly cited in the evaluation of furan-2(5H)-one derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Cells are plated in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[6][8]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized furanone compounds and incubated for a specified period (e.g., 24 or 48 hours).[6][8]
-
MTT Addition: Following the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.[6][8]
-
Formazan Solubilization: The culture medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.[8]
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is employed to understand the mechanism by which the compounds inhibit cell proliferation.[6]
Protocol:
-
Cell Treatment: Breast cancer cells (e.g., MCF-7) are treated with the IC50 concentration of the furanone compounds for 48 hours.[6]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Apoptosis Assay using Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the furanone compounds as described for the viability assay.[8]
-
Cell Harvesting: After treatment, cells are harvested by trypsinization and washed with cold PBS.[8]
-
Staining: The cells are resuspended in Annexin V binding buffer, followed by the addition of fluorescently-labeled Annexin V and propidium iodide (PI).[8]
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[8]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vitro cytotoxicity of novel furan-2(5H)-one derivatives.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Apoptotic Signaling Pathway
Several furan-2(5H)-one derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often regulated by the tumor suppressor protein p53, which can activate pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent cell death.[1][6]
Caption: Simplified overview of the intrinsic apoptotic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Hexyn-2-one: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-Hexyn-2-one is critical for ensuring laboratory safety and environmental protection. Due to its chemical properties, this compound presents multiple hazards that must be addressed through specific handling and disposal procedures. This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[1] A significant, less obvious hazard arises from its structure as a terminal alkyne. Terminal alkynes can react with certain metals, particularly heavy metals, to form highly unstable and explosive acetylide compounds. Therefore, a chemical neutralization (quenching) step is an essential pre-treatment before the final disposal of waste streams containing this substance.
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for mitigating risks and ensuring compliance with safety regulations.
Quantitative Data and Hazard Profile
A summary of the key physical, chemical, and hazard information for this compound is provided below. This data is essential for a proper risk assessment before handling the chemical for disposal.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O | [1][2][3] |
| Molecular Weight | 96.13 g/mol | [1] |
| CAS Number | 2550-28-9 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 149-150 °C at 760 mmHg | [2][3][4] |
| Density | 0.886 g/cm³ | [2][3] |
| Flash Point | 42.7 °C (108.9 °F) | [2][3][4] |
| GHS Hazard Codes | H226, H315, H319, H335 | [1] |
| Hazard Statements | Flammable liquid and vapor; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [1] |
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the safe management and disposal of this compound waste. It is crucial to determine the nature of the waste (unadulterated product vs. reaction mixture) to select the appropriate disposal pathway.
Caption: Disposal workflow for this compound waste.
Detailed Disposal Procedures
Follow these step-by-step instructions for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, ensure you are in a well-ventilated area, preferably a certified chemical fume hood. Always wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat.
-
Footwear: Closed-toe shoes.
Critical Safety Precautions:
-
Keep all sources of ignition (sparks, open flames, hot surfaces) away from the work area.[5]
-
Use spark-proof tools and explosion-proof equipment.[5]
-
Avoid contact with incompatible materials, especially strong bases, oxidizing agents, and heavy metal salts (e.g., copper, silver, mercury salts) which can lead to the formation of explosive acetylides.
Experimental Protocol: Chemical Quenching of Terminal Alkyne
This protocol is designed to neutralize the reactivity of the terminal alkyne in this compound waste streams. This step is mandatory for reaction mixtures and highly recommended for unadulterated product before collection.
Objective: To protonate the terminal alkyne, rendering it non-reactive and preventing the formation of hazardous metal acetylides.
Materials:
-
This compound waste.
-
Inert, high-boiling point solvent (e.g., toluene or heptane).
-
Isopropanol.
-
Methanol.
-
Deionized water.
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Ice/water bath.
Procedure:
-
Setup: Assemble the flask setup in a chemical fume hood under an inert atmosphere (e.g., nitrogen).
-
Dilution: Transfer the this compound waste into the flask. Dilute it with an equal volume of an inert solvent like toluene to help dissipate heat during the quenching process.
-
Cooling: Place the flask in an ice/water bath and cool the mixture to 0 °C with stirring.
-
Initial Quench: Slowly add isopropanol dropwise from the dropping funnel.[6] Isopropanol is a mild proton source that allows for a controlled reaction. Continue the addition until any signs of reaction (e.g., gas evolution, mild exotherm) have ceased.
-
Secondary Quench: After the reaction with isopropanol is complete, slowly add methanol. Methanol is a more reactive quenching agent that will help ensure any remaining reactive species are neutralized.[6]
-
Final Quench: Once the methanol addition is complete and the reaction has subsided, slowly add a copious amount of water to ensure the process is complete.[6]
-
Equilibration: Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for at least 30 minutes. The waste is now considered quenched and ready for collection.
Waste Collection and Storage
Liquid Waste:
-
Carefully transfer the quenched liquid waste into a designated, compatible, and properly sealed hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the full chemical names of all constituents (including the quenched this compound and all solvents/reagents used), and their approximate concentrations.
Solid Waste:
-
Any materials contaminated with this compound, such as gloves, paper towels, or absorbent materials from spills, must be collected as solid hazardous waste.
-
Place these materials in a sealed, labeled plastic bag or a designated solid waste container.
Empty Container Decontamination:
-
Empty containers that held pure this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and treated as hazardous liquid waste and added to your this compound waste stream for quenching and disposal. Subsequent rinseates should also be collected as hazardous waste.
Storage:
-
Store all hazardous waste containers in a designated and properly placarded satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Segregate the waste from incompatible materials.
Final Disposal
-
Once your hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not pour this compound or its quenched waste down the drain.
-
Do not dispose of this chemical in the regular trash.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hexyn-2-one
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-Hexyn-2-one, a flammable and irritant chemical. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Chemical Splash Goggles | Must be ANSI Z87.1 compliant. Provides a seal around the eyes to protect against splashes. A face shield may be worn in addition to goggles for procedures with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are highly recommended for handling ketones like this compound. Neoprene may also offer some protection. Nitrile gloves are not recommended as they have poor resistance to ketones. Always inspect gloves for tears or degradation before use and change them immediately if contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material (e.g., Nomex or treated cotton) should be worn and fully buttoned. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator (if required) | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exposure above permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required. A respiratory protection program, including fit testing, must be in place. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Operational Plan: Safe Handling Workflow
The following workflow diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Alkylation of this compound to Synthesize 5-Octyn-2-one
This protocol provides a representative example of a common synthetic procedure involving this compound. This reaction should only be performed by trained personnel in a properly equipped laboratory.
Objective: To perform an alkylation of the terminal alkyne of this compound using ethyl bromide to form 5-octyn-2-one.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous liquid ammonia (NH₃) or an appropriate anhydrous solvent (e.g., THF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Set up the three-necked round-bottom flask with the dropping funnel, reflux condenser, and a gas inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Carefully add anhydrous liquid ammonia to the cooled flask.
-
Slowly add sodium amide to the liquid ammonia with stirring to form a solution or slurry.
-
In the dropping funnel, prepare a solution of this compound in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the sodium amide suspension over 30 minutes, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to stir for an additional hour to ensure complete formation of the acetylide anion.
-
-
Alkylation:
-
Add ethyl bromide to the dropping funnel.
-
Slowly add the ethyl bromide to the reaction mixture. An exothermic reaction may occur; maintain the temperature below -60 °C.
-
After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature overnight.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate in the fume hood.
-
Transfer the remaining mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 5-octyn-2-one.
-
Disposal Plan
The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation:
-
All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected as hazardous waste.[1]
-
This waste stream should be classified as flammable liquid waste .
-
Do not mix flammable liquid waste with other waste streams such as halogenated solvents, strong acids, bases, or oxidizers.
-
-
Containment:
-
Collect liquid waste in a designated, properly sealed, and compatible waste container (e.g., a glass or high-density polyethylene bottle).
-
The container must be in good condition and have a secure, leak-proof cap.
-
Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat sources, open flames, and incompatible chemicals.[1]
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or needs to be removed, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Emergency Spill Procedures:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as flammable solid waste.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or there is a fire, activate the nearest fire alarm and evacuate the building.
-
Contact your institution's emergency response team or EHS immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
